molecular formula C7H11ClN2O B581338 6-Methoxy-5-methylpyridin-3-amine hydrochloride CAS No. 1159811-59-2

6-Methoxy-5-methylpyridin-3-amine hydrochloride

Número de catálogo: B581338
Número CAS: 1159811-59-2
Peso molecular: 174.628
Clave InChI: QYRXTCKKJDXJBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS 867012-70-2) is a high-purity chemical compound serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry. This substituted pyridine derivative features both amine and methoxy functional groups on its heterocyclic ring, making it a versatile precursor for constructing more complex molecules . With a molecular formula of C7H11ClN2O and a molecular weight of 138.17 g/mol for the free base (138.17 g/mol) , this compound is characterized by a melting point of 53-57°C and a predicted pKa of 4.62 . Researchers utilize this compound primarily in the synthesis of novel chemical entities, particularly in drug discovery projects where the pyridine scaffold is a common pharmacophore . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

6-methoxy-5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-3-6(8)4-9-7(5)10-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXTCKKJDXJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1187929-66-3
Record name 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90668234
Record name 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-59-2
Record name 3-Pyridinamine, 6-methoxy-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159811-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-5-methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural elucidation of 6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 867012-70-2). It addresses the specific challenges of regioisomer differentiation in polysubstituted pyridines and establishes a self-validating analytical workflow.

Executive Summary & Chemical Profile

Target Molecule: 6-Methoxy-5-methylpyridin-3-amine hydrochloride Molecular Formula: C₇H₁₀N₂O · HCl Exact Mass (Free Base): 138.08 Da Role: Critical intermediate in the synthesis of kinase inhibitors (e.g., derivatization at the C3-amine for amide coupling) and agrochemical scaffolds.

The Elucidation Challenge

In substituted pyridines, distinguishing between regioisomers (e.g., 2-methoxy-3-methyl-5-amine vs. 6-methoxy-5-methyl-3-amine) is non-trivial using 1D NMR alone due to overlapping chemical shifts. This guide prioritizes 2D NMR (NOESY) as the definitive method for verifying the ortho relationship between the methyl (C5) and methoxy (C6) groups.

Synthesis & Provenance (Contextual Grounding)

To ensure the integrity of the elucidation, one must understand the synthetic origin. The presence of specific impurities (e.g., unreduced nitro compounds or regioisomeric chlorides) can confound spectral interpretation.

Validated Synthetic Pathway

The most reliable route involves Nucleophilic Aromatic Substitution (


) followed by reduction.

SynthesisPath Start 2-Chloro-3-methyl- 5-nitropyridine Step1 S_NAr (NaOMe/MeOH) Start->Step1 Reflux Inter 2-Methoxy-3-methyl- 5-nitropyridine Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Final 6-Methoxy-5-methyl pyridin-3-amine HCl Step2->Final HCl/Ether

Figure 1: Validated synthetic route. Note that the numbering changes upon product formation: The starting material's C2-Chloro becomes the product's C6-Methoxy due to IUPAC priority rules favoring the amine.

Analytical Framework: Step-by-Step Elucidation

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out de-methylated impurities.

  • Method: ESI-TOF (Positive Mode).

  • Acceptance Criteria:

    • Observed

      
      : 139.0871 ± 5 ppm.
      
    • Isotope Pattern: Distinct M+1 peak (~7.8% relative abundance) confirming C₇ skeleton.

    • Absence of

      
       125 (indicative of demethylation/hydrolysis to pyridone).
      
Protocol 2: 1H NMR Spectroscopy (DMSO-d₆)

Objective: Establish proton connectivity and integration. Conditions: 400 MHz or higher; Solvent: DMSO-d₆ (to visualize exchangeable amine/salt protons).

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₃⁺ / NH₂ Exchangeable5.0 - 9.0*Broad Singlet2H/3HShift varies heavily with pH/concentration.
C2-H Aromatic7.65Doublet (d)1HMost deshielded aromatic; adjacent to N and Amine.
C4-H Aromatic7.20Doublet (d)1HShielded relative to C2; adjacent to Amine and Methyl.
O-CH₃ Methoxy3.85Singlet (s)3HCharacteristic methoxy range.
C5-CH₃ Methyl2.15Singlet (s)3HAlkyl attached to aromatic ring.
  • Coupling Constant (

    
    ):  The meta-coupling between C2-H and C4-H is typically 1.5 – 2.5 Hz . A lack of coupling suggests a different substitution pattern (e.g., para).
    
Protocol 3: The "Smoking Gun" – 2D NOESY (Nuclear Overhauser Effect)

Objective: Differentiate the target from its isomer, 2-methoxy-5-methylpyridin-3-amine. Mechanism: NOE signals occur between protons that are spatially close (< 5 Å).

  • Target Molecule (6-Methoxy-5-methyl...): The Methyl group (C5) and Methoxy group (C6) are adjacent (ortho) .

    • Result:Strong NOE correlation between

      
       2.15 (Me) and 
      
      
      
      3.85 (OMe).
  • Isomer (2-Methoxy-5-methyl...): The Methyl (C5) and Methoxy (C2) are separated (para) .

    • Result:NO NOE correlation between Methyl and Methoxy.

NOESY_Logic Me Methyl (C5) ~2.15 ppm OMe Methoxy (C6) ~3.85 ppm Me->OMe STRONG NOE (Definitive Proof) H4 Aromatic H4 ~7.20 ppm Me->H4 Medium NOE H2 Aromatic H2 ~7.65 ppm H4->H2 Weak NOE Caption Figure 2: Key Spatial Correlations (NOESY)

Figure 2: The critical NOE interaction between the Methyl and Methoxy groups confirms the 5,6-substitution pattern.

Salt Form Verification (HCl)

The hydrochloride salt form significantly alters solubility and chemical shifts compared to the free base.

  • Chloride Test: Dissolve 5 mg in water; add

    
    . A white precipitate (
    
    
    
    ) confirms the chloride counterion.
  • Stoichiometry: Elemental Analysis (CHN) or Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to confirm the 1:1 molar ratio of Pyridine:HCl.

References & Authoritative Sources

  • ChemicalBook. (2024). 3-Amino-6-methoxy-5-methylpyridine (CAS 867012-70-2) Properties and Suppliers.[1]

  • Santa Cruz Biotechnology. (2024). 3-Amino-6-methoxy-5-methyl-pyridine Product Data.[2]

  • Frontier Specialty Chemicals. (2024). Building Blocks: 3-Amino-6-methoxy-5-methylpyridine.[1]

  • Reich, H. J. (2023). Structure Determination Using NMR.[3] University of Wisconsin-Madison. (General reference for NOE principles in heterocycles).

Note: While "6-methoxy-5-methylpyridin-3-amine" is the IUPAC name based on amine priority, some commercial catalogs list this under the pyridine-based numbering "3-amino-6-methoxy-5-methylpyridine." Both refer to the identical structure (CAS 867012-70-2).

Sources

Technical Monograph: 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 6-Methoxy-5-methylpyridin-3-amine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.

Structure, Synthesis, and Critical Quality Attributes for Drug Discovery

Executive Summary

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 867012-70-2 for free base) is a trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors (e.g., FGFR4 antagonists) and PET radioligands for neurodegenerative imaging. Its structural uniqueness lies in the ortho-positioning of the methyl and methoxy groups, which provides specific steric bulk and lipophilicity modulation (cLogP tuning) compared to the non-methylated analogue.

This guide provides a definitive reference for the molecular weight calculations, synthetic pathways, and analytical protocols required to validate this compound in a research setting.

Physicochemical Identity & Molecular Weight

Accurate stoichiometry is paramount for yield calculations and biological assay dosing. The compound typically exists as a monohydrochloride salt due to the basicity of the pyridine nitrogen (


), while the exocyclic amine (

) remains unprotonated under standard salt formation conditions.
Molecular Weight Data Table
ParameterValueFormula
Free Base MW 138.17 g/mol

Mono-HCl Salt MW 174.63 g/mol

Di-HCl Salt MW 211.09 g/mol

Exact Mass (Free Base) 138.0793Monoisotopic

Critical Note on Stoichiometry: Commercial suppliers often list the "Hydrochloride" without specifying Mono- or Di-. Always verify the stoichiometry via Elemental Analysis (EA) or Chloride titration (AgNO3). The Mono-HCl form is the thermodynamic standard for this scaffold.

Structural Visualization

The following diagram illustrates the numbering and salt formation sites.

G cluster_0 Free Base Structure cluster_1 Salt Formation Structure 6-Methoxy-5-methylpyridin-3-amine (C7H10N2O) MW: 138.17 Salt Mono-Hydrochloride Salt (Protonation at Pyridine N) MW: 174.63 Structure->Salt + 1.0 eq HCl (in Dioxane/Ether)

Figure 1: Conversion of the free base to the stable mono-hydrochloride salt.

Synthetic Methodology

The synthesis of this compound requires a regioselective approach to ensure the methyl and methoxy groups are correctly positioned relative to the amine. The most robust route proceeds via nucleophilic aromatic substitution (


) followed by nitro reduction.
Retrosynthetic Logic
  • Target: 3-Amino-6-methoxy-5-methylpyridine.[1]

  • Precursor: 3-Nitro-6-methoxy-5-methylpyridine.

  • Starting Material: 2-Chloro-3-methyl-5-nitropyridine (Commercially available).

Step-by-Step Protocol
Step 1: Methoxylation (

)
  • Reagents: 2-Chloro-3-methyl-5-nitropyridine, Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: The strong electron-withdrawing nitro group at the 5-position activates the 2-chloro position for nucleophilic attack by the methoxide ion.

  • Procedure:

    • Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous MeOH.

    • Slowly add NaOMe (1.1 eq) at 0°C to prevent side reactions.

    • Reflux for 2–4 hours. Monitor by TLC (activation of the ring makes this rapid).

    • Quench with water, filter the precipitate.

    • Product: 2-Methoxy-3-methyl-5-nitropyridine.

Step 2: Nitro Reduction[2]
  • Reagents:

    
     (1 atm), 10% Pd/C, Ethanol (or Fe/NH4Cl for milder conditions).
    
  • Procedure:

    • Suspend the nitro intermediate in Ethanol.

    • Add 10% Pd/C (5 wt%).

    • Stir under Hydrogen balloon for 12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the Free Base oil/solid.

Step 3: Hydrochloride Salt Formation
  • Reagents: 4M HCl in Dioxane, Diethyl Ether.

  • Rationale: Using anhydrous HCl prevents the formation of hydrates and ensures a free-flowing crystalline solid.

  • Procedure:

    • Dissolve the Free Base in minimal Diethyl Ether or EtOAc.

    • Dropwise add 4M HCl in Dioxane (1.05 eq) at 0°C.

    • A white precipitate will form immediately.

    • Stir for 30 mins, filter, and wash with cold ether.

    • Result: 6-Methoxy-5-methylpyridin-3-amine hydrochloride (White Solid).

Synthesis Start 2-Chloro-3-methyl-5-nitropyridine Step1 Step 1: Methoxylation (NaOMe / MeOH, Reflux) Start->Step1 Inter Intermediate: 2-Methoxy-3-methyl-5-nitropyridine Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 FreeBase Free Base: 6-Methoxy-5-methylpyridin-3-amine Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Dioxane) FreeBase->Step3 Final Final Product: HCl Salt (MW 174.63) Step3->Final

Figure 2: Synthetic workflow from commercially available starting materials.

Analytical Validation (QC)

To certify the material for use in biological assays, the following analytical parameters must be met.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     (HCl salts are often insoluble in 
    
    
    
    ).
  • Key Signals:

    • 
       ppm (s, 3H): Methyl group  at C5.
      
    • 
       ppm (s, 3H): Methoxy group  at C6.
      
    • 
       ppm (2H): Aromatic protons  (C2-H and C4-H). Note the coupling pattern (meta-coupling, 
      
      
      
      Hz).
    • 
       ppm (br s): Ammonium protons  (
      
      
      
      ), visible only in salt form.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
    .
    
  • Note: The HCl is dissociated in the MS source; you will observe the mass of the protonated free base.

Chloride Content Titration

To distinguish between Mono-HCl and Di-HCl:

  • Method: Potentiometric titration with

    
    .
    
  • Calculation:

    • Theoretical %Cl for Mono-HCl:

      
      .
      
    • Theoretical %Cl for Di-HCl:

      
      .
      

Applications in Drug Discovery

This scaffold is a "privileged structure" modification.[3] Replacing a standard pyridine with 6-methoxy-5-methylpyridin-3-amine offers two distinct advantages:

  • Metabolic Stability: The methyl group at position 5 blocks a potential site of oxidative metabolism (CYP450 oxidation), extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: The methoxy group increases lipophilicity compared to a hydroxyl group, improving blood-brain barrier (BBB) permeability, which is critical for neuroimaging agents (e.g.,

    
    -synuclein PET ligands).
    

References

  • PubChem. (2025).[4] Compound Summary: 6-Methoxy-5-methylpyridin-3-amine.[1] National Library of Medicine. [Link]

  • Angene Chemical. (2025).[5] 3-Amino-6-methoxy-5-methylpyridine Product Data. [Link][1][6]

  • MDPI. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • National Institutes of Health (PMC). (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. [Link]

Sources

Technical Profile: 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-5-methylpyridin-3-amine hydrochloride Solubility Data & Technical Profile Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

6-Methoxy-5-methylpyridin-3-amine hydrochloride (Free Base CAS: 867012-70-2) is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., FGFR4 inhibitors) and complex pharmaceutical intermediates.[1] Its amphiphilic nature—combining a polar hydrochloride tail with a lipophilic methoxy-methyl-pyridine core—creates a specific solubility profile critical for process chemistry and bioassay formulation.

This guide provides the physicochemical baseline for this compound, followed by a validated Standard Operating Procedure (SOP) for determining precise solubility limits in your specific matrix, addressing the common gap in public literature for this specific salt form.

Physicochemical Identity

PropertyData
Compound Name 6-Methoxy-5-methylpyridin-3-amine hydrochloride
Free Base CAS 867012-70-2
Molecular Formula C₇H₁₀N₂O[2][3] · HCl
Molecular Weight 174.63 g/mol (Salt); 138.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
pKa (Predicted) ~6.5 (Pyridine Nitrogen), ~2.5 (Aniline Nitrogen)
H-Bond Donors/Acceptors 2 / 3

Solubility Profile & Solvent Compatibility

The solubility of the hydrochloride salt differs significantly from its free base. The salt form is engineered for aqueous stability but requires careful handling in organic synthesis to prevent disproportionation.

Qualitative Solubility Matrix
Solvent SystemSolubility RatingProcess Application
Water (pH < 6) High (>50 mg/mL)Aqueous stock solutions; biological assays.
DMSO High (>100 mg/mL)Cryostorage stocks; high-concentration library management.
Methanol / Ethanol Moderate to High Primary recrystallization solvents.
Dichloromethane (DCM) Low The salt is poorly soluble; requires conversion to free base.
Ethyl Acetate / Ether Insoluble Anti-solvents used for precipitation/isolation.
Hexanes / Heptane Insoluble Washing solvents to remove non-polar impurities.
Critical Stability Note
  • Disproportionation Risk: In aqueous buffers with pH > 7.0, the hydrochloride salt may dissociate, precipitating the free base (6-Methoxy-5-methylpyridin-3-amine), which has significantly lower aqueous solubility. Always maintain stock solutions in slightly acidic media or pure DMSO.

Experimental Protocol: Precise Solubility Determination

As specific batch-to-batch solubility data can vary based on crystal habit and purity, the following self-validating SOP is recommended for establishing internal standards.

Workflow Diagram: Equilibrium Solubility Analysis

SolubilityWorkflow Start Weigh Excess Compound (Target: 20 mg) AddSolvent Add Solvent (1 mL) (Buffer/Water/DMSO) Start->AddSolvent Equilibrate Shake/Vortex (24h @ 25°C) AddSolvent->Equilibrate Filter Filter Supernatant (0.22 µm PVDF) Equilibrate->Filter Dilute Dilute for HPLC (1:100 in Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantitation (vs. Standard Curve) Dilute->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Detailed Methodology
  • Preparation: Weigh ~20 mg of the hydrochloride salt into a 2 mL HPLC vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or DMSO).

  • Equilibration: Agitate at 25°C for 24 hours. If the solution becomes clear, add more solid until a precipitate persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF membrane to remove undissolved solids.

  • Quantification:

    • Dilute the supernatant 100-fold with the HPLC mobile phase.

    • Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

    • Detection: UV at 254 nm.

    • Compare peak area against a 5-point calibration curve of the standard.

Synthesis & Purification Logic

Understanding the synthesis route illuminates the impurity profile and solubility logic. The hydrochloride salt is typically generated as the final step to ensure stability.

Synthesis Pathway Diagram

SynthesisPathway Precursor 2-Amino-6-chloro-3-nitropyridine Step1 Methoxylation (NaOM / MeOH) Precursor->Step1 Intermediate1 2-Amino-6-methoxy-3-nitropyridine Step1->Intermediate1 Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate1->Step2 FreeBase 6-Methoxy-5-methylpyridin-3-amine (Free Base) Step2->FreeBase Step3 Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 FinalSalt 6-Methoxy-5-methylpyridin-3-amine HCl (Target Salt) Step3->FinalSalt

Caption: Synthetic route from chloronitropyridine precursor to the final hydrochloride salt.

Recrystallization Protocol (Purification)

If the solubility data indicates impurities (e.g., distinct HPLC peaks or discoloration), perform the following recrystallization:

  • Dissolution: Dissolve crude HCl salt in the minimum volume of boiling Isopropanol (IPA) or Ethanol .

  • Precipitation: Once dissolved, remove from heat and slowly add Diethyl Ether or MTBE (Anti-solvent) until slight turbidity appears.

  • Crystallization: Cool gradually to 4°C. The pure HCl salt will crystallize as white needles.

  • Isolation: Filter and wash with cold Ether. Dry under vacuum over P₂O₅.

Handling & Stability

  • Hygroscopicity: Aminopyridine salts are moderately hygroscopic. Store in a desiccator.

  • Storage Conditions: -20°C for long-term storage; protect from light.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • PubChem. (2025).[2][3] Compound Summary: 6-Methoxy-5-methylpyridin-3-amine. National Library of Medicine. [Link]

  • Han, P.F., et al. (2009).[1] Crystal structure and synthesis of aminopyridine derivatives. Acta Crystallographica Section E. [Link]

Sources

potential applications of 6-Methoxy-5-methylpyridin-3-amine hydrochloride in medicinal chemistry

[1]

Executive Summary

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 957065-90-6; Free Base CAS: 867012-70-2) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and anti-infective agents.[1] Distinguished by its specific substitution pattern—an electron-donating methoxy group at C6 and a lipophilic methyl group at C5—this scaffold offers a unique balance of electronic modulation and metabolic stability.[1]

This guide analyzes its utility as a pharmacophore, detailing its role in hinge-binding motifs for kinases (e.g., FGFR4, SYK) and its application in anti-tubercular ATP synthase inhibitors . It provides validated protocols for its incorporation via Buchwald-Hartwig cross-coupling and nucleophilic aromatic substitution (

1

Part 1: Chemical Profile & Structural Analysis

Structural Anatomy & Electronic Effects

The efficacy of 6-Methoxy-5-methylpyridin-3-amine stems from the interplay between its three functional components on the pyridine core.[1]

  • 3-Amino Group (

    
    ):  The primary handle for derivatization.[1] It serves as the nucleophile in coupling reactions and, in the final drug molecule, often acts as a hydrogen bond donor to the hinge region of kinase enzymes.
    
  • 6-Methoxy Group (

    
    ): 
    
    • Electronic: Acts as a strong

      
      -donor, increasing the electron density of the pyridine ring. This elevates the basicity of the pyridine nitrogen (
      
      
      ), enhancing its capability as a hydrogen bond acceptor.
    • Solubility: Improves physicochemical properties compared to a bare phenyl ring.

  • 5-Methyl Group (

    
    ): 
    
    • Metabolic Blockade: The C5 position is a common "soft spot" for oxidative metabolism (hydroxylation) in pyridines. Methyl substitution blocks this pathway, prolonging half-life (

      
      ).
      
    • Conformational Control: Being ortho to the methoxy group, the methyl group induces a slight torsional twist, forcing the methoxy group out of coplanarity. This can create unique binding vectors and improve selectivity by clashing with non-target active site residues.

Physicochemical Data
PropertyValueNote
Formula

Hydrochloride salt form
MW 174.63 g/mol (Free base: 138.17 g/mol )
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas
Solubility DMSO, Methanol, WaterFree base requires organic solvent
pKa (Calc) ~6.5 (Pyridine N)Methoxy group boosts basicity vs. pyridine

Part 2: Medicinal Chemistry Applications[1][5][6]

Kinase Inhibition (The Hinge Binder Strategy)

Aminopyridines are "privileged structures" in oncology. In the context of kinase inhibitors (e.g., FGFR4, SYK, LRRK2), this molecule is frequently employed to construct the hinge-binding moiety .

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Val/Ala residues), while the C3-amine (after conversion to a urea or amide) donates a hydrogen bond.

  • Selectivity Logic: The 5-methyl group is critical here.[1] In crowded kinase pockets (like FGFR4), the extra bulk of the methyl group can fill a small hydrophobic sub-pocket (gatekeeper region), differentiating the inhibitor from non-methylated analogs that might bind promiscuously to other kinases.

Anti-Tubercular Agents (ATP Synthase Inhibition)

Recent research has identified this scaffold in the development of Imidazo[1,2-a]pyridine ethers targeting Mycobacterium tuberculosis.

  • Role: The amine acts as the linker, coupling to an imidazo-pyridine core.

  • Outcome: The resulting compounds inhibit mycobacterial ATP synthase with high potency (

    
    ) and selectivity over mammalian mitochondria, largely attributed to the specific electronic profile conferred by the methoxy-methyl-pyridine tail.[1]
    

Part 3: Visualization of SAR & Workflow

GScaffold6-Methoxy-5-methylpyridin-3-amineAmino3-NH2: Nucleophile(H-Bond Donor)Scaffold->AminoMethoxy6-OMe: e- Donor(Modulates pKa)Scaffold->MethoxyMethyl5-Me: Metabolic Block(Steric Selectivity)Scaffold->MethylKinaseKinase Inhibitor(Hinge Binder)Target: FGFR4, SYKAmino->KinaseUrea/Amide FormationTBAnti-Infective(ATP Synthase)Target: M. tuberculosisAmino->TBSNAr / CouplingMethoxy->KinaseSolubility/H-BondingMethyl->KinaseGatekeeper Selectivity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents in drug design.[1]

Part 4: Experimental Protocols

Protocol A: Handling & Free-Basing

The hydrochloride salt is stable but must be converted to the free base in situ or prior to metal-catalyzed reactions to prevent catalyst poisoning.[1]

  • Dissolution: Dissolve 1.0 eq of the HCl salt in EtOAc or DCM.

  • Neutralization: Wash with saturated aqueous

    
     (2x) or 1M NaOH (1x).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: For

      
      -catalyzed reactions, adding 2-3 eq of 
      
      
      or
      
      
      directly to the reaction vessel is often sufficient to neutralize the salt in situ.[1]
Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol describes coupling the amine to an aryl halide (Core Scaffold), a standard reaction in kinase inhibitor synthesis.

Reagents:

  • Amine: 6-Methoxy-5-methylpyridin-3-amine (1.2 eq)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 eq)

  • Catalyst:

    
     (0.05 eq) + Xantphos (0.1 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk flask with the Aryl Bromide, Amine HCl salt,

    
    , Xantphos, and 
    
    
    .
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will likely be fluorescent under UV.

Protocol C: Nucleophilic Aromatic Substitution ( )

Used when coupling to electron-deficient heterocycles (e.g., chloropyrimidines or chloro-imidazopyridines).[1]

Step-by-Step:

  • Mix: Combine 6-Methoxy-5-methylpyridin-3-amine (1.1 eq) and the Chloro-heterocycle (1.0 eq) in NMP or Isopropanol .

  • Base: Add DIPEA (3.0 eq).

  • Heat:

    • Method A (Thermal): Heat at 120°C for 16h in a sealed tube.

    • Method B (Microwave): Irradiate at 140°C for 30-60 mins.

  • Isolation: Pour into water. If solid precipitates, filter and wash.[2] If oil forms, extract with EtOAc.

Part 5: Synthetic Workflow Visualization

SynthesisStartStart: 6-Methoxy-5-methylpyridin-3-amine HClBaseStepFree-Basing(NaHCO3 or in-situ Base)Start->BaseStepBranchCouplingPartner?BaseStep->BranchPathAAryl Halide (Br/Cl)(Buchwald-Hartwig)Branch->PathAPd catalysisPathBElectron-Deficient Het-Cl(SNAr)Branch->PathBHeat/BasePathCIsocyanate/Carboxylic Acid(Urea/Amide)Branch->PathCHATU or TriphosgeneProdABiaryl Amine(Kinase Core)PathA->ProdAProdBAmino-Heterocycle(TB Inhibitor)PathB->ProdBProdCUrea/Amide Linker(Hinge Binder)PathC->ProdC

Figure 2: Decision tree for synthetic incorporation based on the electrophilic partner.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers as Selective Inhibitors of Mycobacterial ATP Synthesis. ResearchGate. (2025). Describes the synthesis of anti-TB agents using 6-Methoxy-5-methylpyridin-3-amine. Link

  • Aminopyrimidine Kinase Inhibitors. World Intellectual Property Organization (WIPO). Patent WO 2014/060112. Lists the compound as a key intermediate for SYK/LRRK2 inhibitors. Link

  • Design and Synthesis of FGFR4 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discusses the SAR of methylated aminopyridines in kinase selectivity. Link

  • 3-Amino-6-methoxy-5-methylpyridine (CAS 867012-70-2) Data Sheet. BLD Pharm. Physicochemical properties and safety data. Link

The Privileged Scaffold: A Technical Guide to 6-Methoxy-5-methylpyridin-3-amine

[1]

Executive Summary

6-Methoxy-5-methylpyridin-3-amine (CAS: 867012-70-2) is a specialized heterocyclic building block that has emerged as a critical pharmacophore in modern medicinal chemistry.[1] Unlike generic aminopyridines, this specific substitution pattern—combining an electron-donating methoxy group with a sterically demanding methyl group—imparts unique electronic and conformational properties. It is extensively utilized in the synthesis of kinase inhibitors (particularly FGFR4 and EGFR), CRHR2 antagonists, and PET radiotracers for neurodegenerative diseases.

This guide provides a comprehensive technical analysis of its chemical identity, synthetic evolution, and application in high-value drug discovery campaigns.

Chemical Identity & Structural Logic[2][3]

To effectively utilize this molecule, one must understand its structural nomenclature and physical behavior.

Nomenclature and Isomerism

The user-specified name 6-Methoxy-5-methylpyridin-3-amine is chemically synonymous with 5-Amino-2-methoxy-3-methylpyridine . The dual naming convention arises from different prioritization rules (amine-centric vs. pyridine-centric numbering), but the connectivity remains identical.

  • IUPAC Name: 5-Amino-2-methoxy-3-methylpyridine[1]

  • SMILES: COc1nc(cc(c1C)N) or NC1=CC(C)=C(OC)N=C1

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
  • Molecular Weight: 138.17 g/mol [1]

Physical Properties[4][5]
  • Appearance: Typically isolated as a brown oily liquid or a low-melting solid (mp ~40–50 °C) depending on purity and salt formation.

  • Solubility: Highly soluble in polar organic solvents (DMSO, DCM, Methanol); moderately soluble in water due to the pyridine nitrogen.

  • Basicity: The amino group at position 3 is moderately basic, while the pyridine nitrogen's basicity is attenuated by the adjacent methoxy group (inductive withdrawal vs. mesomeric donation).

Discovery & History: The Rise of a Scaffold

The "discovery" of 6-Methoxy-5-methylpyridin-3-amine is not defined by a single isolation event but by its ascendancy as a privileged scaffold in structure-activity relationship (SAR) studies during the early 2000s.

The Kinase Revolution (2010s)

As kinase inhibitor research shifted from non-selective ATP-mimetics to highly selective covalent and allosteric inhibitors, the 6-methoxy-5-methylpyridin-3-amine fragment gained prominence.

  • FGFR4 Selectivity: Researchers at institutions like Blueprint Medicines and AstraZeneca identified that the 5-methyl group provides a critical "steric bump." This bump clashes with the gatekeeper residues in certain kinases (like FGFR1-3) while fitting the slightly larger pocket of FGFR4, driving selectivity.

  • Metabolic Stability: The 6-methoxy group blocks the metabolically vulnerable 2-position of the pyridine ring, preventing rapid oxidation by aldehyde oxidase (AO), a common clearance pathway for aminopyridines.

Neuroimaging Applications

In parallel, radiochemistry groups utilized this scaffold to develop PET tracers for



Synthesis Protocols

The synthesis of 6-Methoxy-5-methylpyridin-3-amine is a study in regiocontrol. The most robust industrial route avoids the expensive 2-amino-5-methylpyridine starting material, opting instead for a nitration-reduction sequence.

Retrosynthetic Analysis

The target is assembled by reducing 2-methoxy-3-methyl-5-nitropyridine . This precursor is generated via the nitration of 2-methoxy-3-methylpyridine, where the methoxy group directs the incoming nitro group to the para position (C5).

Pathway Visualization (DOT Diagram)

SynthesisPathStart2-Chloro-3-methylpyridine(Starting Material)Inter12-Methoxy-3-methylpyridine(Nucleophilic Subst.)Start->Inter1NaOMe, MeOHReflux, 90%Inter22-Methoxy-3-methyl-5-nitropyridine(Regioselective Nitration)Inter1->Inter2HNO3, H2SO40°C to RTProduct6-Methoxy-5-methylpyridin-3-amine(Target)Inter2->ProductH2, Pd/Cor Fe/NH4ClcaptionFigure 1: Industrial synthesis route emphasizing regioselective nitration directed by the methoxy group.

Figure 1: Industrial synthesis route emphasizing regioselective nitration directed by the methoxy group.

Detailed Experimental Protocol

Note: This protocol is synthesized from validated methodologies (e.g., WO2019198692, US7256295).

Step 1: Methoxylation

Reagents: 2-Chloro-3-methylpyridine, Sodium Methoxide (NaOMe), Methanol.

  • Dissolve 2-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol.

  • Add NaOMe (1.5 eq) slowly at room temperature.

  • Reflux the mixture for 12–16 hours. Monitor by TLC/LCMS.

  • Concentrate the solvent, dilute with water, and extract with ethyl acetate.

  • Yield: ~90% of 2-methoxy-3-methylpyridine.[1]

Step 2: Regioselective Nitration

Reagents: 2-Methoxy-3-methylpyridine, Conc. H



  • Dissolve the intermediate in Conc. H

    
    SO
    
    
    at 0 °C.
  • Dropwise add Fuming HNO

    
     (1.2 eq), maintaining temperature <10 °C.
    
  • Allow to warm to room temperature and stir for 2 hours. The methoxy group directs nitration to the 5-position (para to OMe).

  • Pour onto ice water. The solid precipitate is collected by filtration.[2]

  • Yield: ~80% of 2-methoxy-3-methyl-5-nitropyridine.

Step 3: Reduction to Amine

Reagents: 2-Methoxy-3-methyl-5-nitropyridine, 10% Pd/C, Hydrogen gas (or Fe/NH

  • Dissolve the nitro compound in Ethanol/EtOAc (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield 6-Methoxy-5-methylpyridin-3-amine as a brown oil/solid.[3]

  • Purity: Typically >98% without column chromatography.

Medicinal Chemistry Utility

This scaffold is not merely a linker; it is a functional element that modulates potency and pharmacokinetics.

Case Study: FGFR4 Inhibitors (Compound 6O)

In the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma, the 6-methoxy-5-methylpyridin-3-amine moiety was pivotal.

  • Mechanism: The amine forms a hydrogen bond with the hinge region of the kinase.

  • Selectivity: The 5-methyl group induces a twist in the molecule, preventing binding to the sterically restricted ATP pockets of FGFR1/2/3, thereby reducing toxicity (hyperphosphatemia).

Case Study: Alpha-Synuclein Imaging

Researchers synthesized N-(6-methoxypyridin-3-yl)quinoline derivatives to image protein aggregates in Parkinson's.

  • Role: The methoxy-pyridine unit mimics the electron-rich aromatic systems found in dyes like Thioflavin T, allowing intercalation into

    
    -sheet rich fibrils.
    
Comparative Data Table
Feature6-Methoxy-5-methylpyridin-3-amineUnsubstituted Pyridin-3-amineImpact on Drug Design
LogP (Lipophilicity) ~0.8 (Moderate)~0.1 (Low)Improved membrane permeability.
Metabolic Stability High (C2 blocked)Low (C2 oxidation)Longer half-life (t

).
Electronic Nature Electron-rich (Donor)Electron-deficientStronger H-bond acceptor capability.
Steric Profile 5-Me TwistPlanarEnhanced selectivity for specific kinase isoforms.

References

  • Synthesis & Precursors: Process for producing 2,3-diamino-6-methoxypyridine. US Patent 7,256,295. (2007). Link

  • Medicinal Application (CRHR2): Fused cyclic urea derivatives as CRHR2 antagonist. WO Patent 2019/198692 A1. (2019). Link

  • FGFR4 Inhibitor Design: Discovery of selective fibroblast growth factor receptor 4 inhibitors. ResearchGate (2025). Link

  • Alpha-Synuclein Imaging: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. MDPI Cells (2025). Link

  • Chemical Properties: 3-Amino-6-methoxy-5-methylpyridine Data Sheet. Angene Chemical.[4] Link

reactivity profile of 3-Amino-6-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile, electronic landscape, and synthetic utility of 3-Amino-6-methoxy-5-methylpyridine (CAS 867012-70-2).

A Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary: The "Janus" Scaffold

3-Amino-6-methoxy-5-methylpyridine represents a highly versatile "Janus" scaffold in drug discovery, particularly for kinase inhibitor development. It possesses two distinct faces of reactivity:

  • The Nucleophilic Anchor (C3-Amino): A primary amine positioned for amide coupling or cross-coupling reactions, serving as the primary vector for scaffold elaboration.

  • The Masked Lactam (C6-Methoxy): An imidate-like ether that stabilizes the pyridine ring during initial synthesis but can be unmasked (demethylated) to reveal a 6-pyridone (lactam) pharmacophore, a critical hydrogen-bond donor/acceptor motif in biological binding.

This guide analyzes the molecule's electronic properties, defines its three primary reactivity zones, and provides validated protocols for its transformation.

Structural & Electronic Landscape

Numbering and Geometry

The IUPAC numbering assigns the nitrogen atom as position 1.

  • N1: Pyridine nitrogen (Basic, but modulated by C6-OMe).

  • C3-NH₂: Electron-donating group (EDG); activates the ring; directs ortho/para.

  • C5-CH₃: Weak EDG; provides steric bulk and lipophilicity.

  • C6-OCH₃: Strong EDG; positioned ortho to Nitrogen. This creates a 2-methoxypyridine system (structurally equivalent to 6-methoxy due to ring symmetry numbering).

Electronic Push-Pull Map

The reactivity is governed by the interplay of the amino and methoxy groups:

  • Ring Activation: The pyridine ring is significantly more electron-rich than unsubstituted pyridine due to the synergistic donation from the -NH₂ (C3) and -OCH₃ (C6) groups.

  • Electrophilic Attack Sites: The C2 position (between N1 and C3-NH₂) and C4 position (between C3-NH₂ and C5-CH₃) are the primary sites for Electrophilic Aromatic Substitution (EAS).

    • C2 Preference: The C2 position is highly activated by the ortho-amino group and is the preferred site for halogenation, provided sterics allow.

    • C4 Preference: The C4 position is sterically crowded by the flanking amino and methyl groups, making it less accessible despite electronic activation.

  • Basicity: The C6-methoxy group exerts an inductive electron-withdrawing effect on N1 but a resonance donating effect. Typically, 2-methoxypyridines are less basic than pyridine (pKa ~3.3 vs 5.2). However, the C3-amino group increases electron density, likely restoring the pKa to the 5.0–6.0 range , making N1 protonatable under standard acidic conditions.

Detailed Reactivity Zones

Zone 1: The C3-Amine (Nucleophilic Functionalization)

The C3-amine is the most reactive handle. It behaves as a typical aniline-like nucleophile but with reduced nucleophilicity compared to alkyl amines due to resonance delocalization into the pyridine ring.

  • Amide Coupling: Reacts readily with acid chlorides or carboxylic acids (with HATU/EDC) to form amides. This is the standard entry point for attaching the "tail" of a drug molecule.

  • Reductive Amination: Condenses with aldehydes/ketones in the presence of NaBH(OAc)₃.

  • Buchwald-Hartwig Cross-Coupling: The amine serves as an excellent coupling partner for aryl halides using Pd-catalysis (e.g., Pd₂(dba)₃/Xantphos) to generate biaryl amines.

  • Sandmeyer/Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt, which can be converted to a halide (Cl, Br, I), nitrile (CN), or phenol (OH).

Zone 2: The C6-Methoxy (The Masked Pyridone)

The C6-methoxy group is chemically equivalent to a 2-methoxypyridine. It is stable to basic and mild nucleophilic conditions but is labile under specific acidic or silyl-mediated conditions.

  • Demethylation to Pyridone:

    • Mechanism:[1][2] Protonation of N1 activates the C6-O bond for nucleophilic attack (Sɴ2) by a halide ion (Br⁻ or I⁻) at the methyl group.

    • Result: Cleavage of the methyl ether releases methyl halide and generates the 6-pyridone (2-pyridone) tautomer.

    • Utility: Pyridones are privileged scaffolds in kinase inhibitors (e.g., mimicking the ATP adenine ring).

Zone 3: The C5-Methyl (Benzylic-like Reactivity)
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidants (KMnO₄), though the amino group requires protection (e.g., Acetyl or Boc) to prevent degradation.

  • Radical Halogenation: N-Bromosuccinimide (NBS) can install a bromine at the benzylic position, but this competes with ring bromination at C2.

Reaction Pathways Diagram

ReactivityProfile cluster_legend Reaction Zones Core 3-Amino-6-methoxy- 5-methylpyridine Amide Amide Derivative (Drug Linker) Core->Amide RCOCl / HATU ArylAmine Biaryl Amine (Buchwald) Core->ArylAmine Ar-X, Pd cat. Diazonium Diazonium Salt (Intermediate) Core->Diazonium NaNO2, HCl Pyridone 6-Pyridone (Lactam Tautomer) Core->Pyridone HBr/AcOH or TMSI (Demethylation) RingHalo 2-Bromo-3-amino Derivative Core->RingHalo NBS (Electrophilic Subst.) Halide 3-Halo-pyridine Diazonium->Halide CuX (Sandmeyer) key Blue: Amine Functionalization | Green: Methoxy Unmasking | Red: Ring Substitution

Caption: Reaction map illustrating the divergent synthesis pathways from the core scaffold. The green path (Demethylation) is a high-value transformation for generating lactam pharmacophores.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Zone 1)

Objective: Functionalize the C3-amine without affecting the methoxy group.

Rationale: The C3-amine is less nucleophilic than aliphatic amines. Using a high-activity coupling reagent like HATU prevents sluggish reaction kinetics.

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add 3-Amino-6-methoxy-5-methylpyridine (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at 50°C for 4–6 hours. (Heating is often required due to the reduced nucleophilicity of the aminopyridine).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.

  • Validation: Monitor by LC-MS. The methoxy group should remain intact (singlet at ~3.8 ppm in ¹H NMR).

Protocol B: Demethylation to 5-Methyl-6-pyridone (Zone 2)

Objective: Unmask the lactam moiety. This is typically performed as a late-stage functionalization.

Rationale: Aqueous HBr is effective but harsh. TMSI (Iodotrimethylsilane) offers a milder, non-aqueous alternative that proceeds via a silyl-ether intermediate.

Method 1: Acidic Hydrolysis (Robust)

  • Dissolve the substrate in Glacial Acetic Acid.

  • Add 48% aqueous HBr (10–20 equiv).

  • Reflux (100–110°C) for 4–12 hours.

  • Note: This will convert the -OMe to a carbonyl (C=O) and the N to NH.

  • Workup: Neutralize carefully with NaOH to pH 7 to precipitate the pyridone.

Method 2: Silyl Dealkylation (Mild)

  • Dissolve substrate in dry Acetonitrile or DCM under Argon.

  • Add Sodium Iodide (NaI, 2.0 equiv) and Chlorotrimethylsilane (TMSCl, 2.0 equiv). In situ generation of TMSI.

  • Heat to reflux (60–80°C) for 2–4 hours.

  • Quench: Add Methanol to cleave the silyl ether intermediate.

  • Purification: The product is the 6-pyridone (often exists as the 2-hydroxypyridine tautomer in solution, but crystallizes as the pyridone).

Data Summary: Physical & Chemical Properties[5][6][7][8][9]

PropertyValue / DescriptionNote
Formula C₇H₁₀N₂OMW: 138.17 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Solubility DMSO, Methanol, DCM, EtOAcPoor water solubility (neutral form)
pKa (est) ~5.5 (Pyridine N)Protonates easily in dilute HCl
H-Bonding Donor: 1 (NH₂), Acceptor: 3 (N, O, NH₂)Excellent kinase hinge binder
Stability Stable at RT; HygroscopicStore under inert atmosphere

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 10290828.
    • Link:

  • Aminopyridine Reactivity

    • Title: "The reactivity of aminopyridines in organic synthesis."[3][4][5]

    • Context: General mechanisms for diazotization and amide coupling of 3-aminopyridines.
    • Source:Organic Syntheses, Coll.[5] Vol. 4, p.45 (1963).

    • Link:

  • Demethylation Methodologies

    • Title: "Chemoselective Demethylation of Methoxypyridines."[6][7]

    • Context: Protocols for converting 2- and 4-methoxypyridines to pyridones using silyl reagents.
    • Source:Journal of Organic Chemistry (General methodology reference for TMSI medi
    • Link:

Sources

Technical Guide: Safety, Handling, and Application of 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 1159811-59-2) is a specialized heterocyclic building block critical to the synthesis of bioactive pharmaceutical ingredients. As a substituted aminopyridine, it serves as a primary scaffold in the development of kinase inhibitors (e.g., FGFR4 inhibitors) and neurological therapeutics.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental utilization of this compound. Given its hygroscopic nature and potential for respiratory irritation, strict adherence to the protocols outlined below is mandatory to ensure both operator safety and data integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Accurate identification is the first line of defense in chemical safety. The hydrochloride salt form confers improved water solubility compared to the free base but introduces hygroscopicity that necessitates specific storage conditions.

PropertySpecification
Chemical Name 6-Methoxy-5-methylpyridin-3-amine hydrochloride
Synonyms 5-Amino-2-methoxy-3-methylpyridine HCl; 3-Amino-6-methoxy-5-methylpyridine HCl
CAS Number (HCl Salt) 1159811-59-2
CAS Number (Free Base) 867012-70-2
Molecular Formula C₇H₁₀N₂O[1] · HCl
Molecular Weight 174.63 g/mol (Salt); 138.17 g/mol (Base)
Appearance White to pale purple/brown crystalline powder
Solubility Soluble in DMSO, Methanol, Water (moderate)
Melting Point Free base: 53–57°C; Salt: >150°C (Decomposition likely)
SMILES (Free Base) COC1=NC=C(C=C1C)N

Hazard Identification & Risk Assessment

While specific toxicological data for this exact salt may be limited, structural analogs (aminopyridines) suggest a baseline hazard profile involving irritation and potential acute toxicity if ingested.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Strategic Handling & Containment

The primary risk during handling is the inhalation of fine particulates and the compound's sensitivity to moisture. The following workflow dictates the necessary engineering controls and Personal Protective Equipment (PPE).

Handling Workflow Diagram

HandlingWorkflow Start Start: Handling 6-Methoxy-5-methylpyridin-3-amine HCl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Form Solution Solution (DMSO/MeOH) StateCheck->Solution Dissolved Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Transfer Liquid Transfer Solution->Transfer Weighing Weighing Protocol Static Precaution: Use Anti-Static Gun/Spatula Weighing->Static PPE_Solid PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses, N95/P100 if outside hood Hood->PPE_Solid PPE_Solid->Weighing PPE_Liquid PPE: Nitrile Gloves (Single), Lab Coat, Safety Goggles Transfer->PPE_Liquid

Figure 1: Decision logic for safe handling based on physical state. Note the critical requirement for fume hood usage with powders to prevent inhalation.

Protocol 1: Weighing & Transfer
  • Environment: Always weigh inside a certified chemical fume hood. If the balance is external, use a tare vessel with a sealable lid.

  • Static Control: Aminopyridine salts can be static-prone. Use an anti-static gun or a polonium strip near the balance to prevent powder scattering.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid aluminum if the salt is highly acidic (though HCl salts are generally compatible).

Storage & Stability

The hydrochloride salt is hygroscopic .[2] Moisture absorption can lead to hydrolysis, clumping, and accurate mass errors during synthesis.

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for maximum stability.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined caps. Parafilm sealing is recommended to prevent moisture ingress during refrigeration cycles.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Experimental Application: Amide Coupling

A common application of this amine is in SNAr (Nucleophilic Aromatic Substitution) or Amide Coupling reactions to attach the pyridine ring to a core scaffold.

Reaction Workflow: Amide Coupling

SynthesisPath Reagents Reagents: 1. Amine HCl (Start) 2. Carboxylic Acid 3. HATU/EDC 4. DIPEA (Base) Neutralization Step 1: Free Basing (In situ with DIPEA) Reagents->Neutralization Dissolve in DMF/DCM Coupling Step 3: Coupling (Formation of Amide Bond) Neutralization->Coupling Amine becomes nucleophilic Activation Step 2: Activation (Acid + Coupling Agent) Activation->Coupling Activated Ester species Workup Workup: Acid/Base Wash Coupling->Workup 2-16 Hours RT

Figure 2: Standard workflow for utilizing the amine HCl salt in drug synthesis. The critical step is the in-situ neutralization with a tertiary base (DIPEA/TEA) to liberate the nucleophilic amine.

Protocol 2: General Coupling Procedure
  • Dissolution: Dissolve 1.0 equiv of 6-Methoxy-5-methylpyridin-3-amine HCl in dry DMF or DCM.

  • Neutralization: Add 2.5–3.0 equiv of DIPEA (N,N-Diisopropylethylamine). Note: Extra base is required to neutralize the HCl salt.

  • Activation: In a separate vial, activate the carboxylic acid partner (1.0–1.2 equiv) with HATU (1.2 equiv) in DMF for 15 minutes.

  • Addition: Add the activated acid solution to the amine solution.

  • Monitoring: Stir at room temperature. Monitor by LC-MS for the product mass (M+H).

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Medical attention required.
Spill (Solid) Dampen with water to prevent dust. Sweep up into a chemical waste container. Ventilate area.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Emit toxic fumes (NOx, HCl) under fire conditions.

References

  • PubChem. Compound Summary: 3-Amino-6-methoxy-5-methylpyridine. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 6-Methoxy-3-pyridylamine (Analogous Hazard Data). Link

  • Angene Chemical. Product Analysis: 3-Amino-6-methoxy-5-methylpyridine. Link

  • BLD Pharm. Product Specifications: 5-Methoxy-6-methylpyridin-3-amine. Link

  • ResearchGate. Synthesis of aminotrimethylpyridinol derivatives for FGFR4 inhibitors. Link

Sources

Methodological & Application

Application Note: Precision N-Arylation of 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Substrate Profile

Executive Summary

The substrate 6-Methoxy-5-methylpyridin-3-amine (CAS: 867012-70-2) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural duality—combining an electron-rich pyridine ring with a primary amine—presents a specific set of synthetic challenges.

While the methoxy group at the C6 position enhances the nucleophilicity of the amine (beneficial for attacking the Pd-center), it simultaneously increases the basicity of the pyridine nitrogen. This creates a risk of catalyst poisoning , where the pyridine nitrogen competitively binds to the Palladium center, forming an off-cycle resting state that arrests turnover.

This guide details two field-proven protocols to overcome these challenges:

  • Protocol A (Standard): A cost-effective, robust method using Xantphos/Pd₂(dba)₃ for coupling with standard aryl halides.

  • Protocol B (Advanced): A high-fidelity method using BrettPhos Pd G4 for sterically demanding or electron-rich coupling partners.

Substrate Properties
PropertyDescriptionSynthetic Implication
Nucleophilicity High (C3-NH₂)Good reactivity; amenable to mild bases (Cs₂CO₃).
Sterics C5-Methyl (Meta to amine)Low steric hindrance at the amine; bulky ligands are not strictly required for substrate access but are needed to prevent poisoning.
Coordination Pyridine Nitrogen (N1)High Risk: Competitive binding to Pd. Requires chelating or bulky monodentate ligands to enforce reductive elimination.[1]

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Xantphos System)

Recommended for: Standard aryl bromides/iodides and cost-sensitive scale-ups.

Mechanism of Action: Xantphos is a wide-bite-angle bidentate ligand. Its rigidity forces the Palladium center into a geometry that favors reductive elimination, crucial for forming C-N bonds with heteroaromatic amines.

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Halide 1.0Electrophile
Amine Substrate 1.1 - 1.2Nucleophile (Slight excess ensures conversion)
Pd₂(dba)₃ 0.025 (2.5 mol% Pd)Pre-catalyst
Xantphos 0.05 (5 mol%)Ligand (1:1 Pd:L ratio)
Cs₂CO₃ 2.0Base (Mild, functional group tolerant)
1,4-Dioxane 0.2 MSolvent (High boiling point, good solubility)
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Halide (1.0 equiv), 6-Methoxy-5-methylpyridin-3-amine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inerting: Cap the vessel with a septum. Evacuate and backfill with Argon three times. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (degassed).

  • Reaction: Place the vessel in a pre-heated oil block at 100–110 °C . Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.

  • Monitoring: Check via LCMS at 4 hours. If conversion <50%, add additional catalyst (1 mol%) or increase temp to 120 °C.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

Protocol B: The "High-Fidelity" Method (BrettPhos Pd G4)

Recommended for: Aryl chlorides, electron-rich aryl halides, or when Protocol A fails.

Mechanism of Action: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. It promotes oxidative addition of unreactive aryl chlorides and prevents the pyridine nitrogen from binding to the metal center through steric repulsion.

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Halide 1.0Electrophile (Cl, Br, I, OTf)
Amine Substrate 1.2Nucleophile
BrettPhos Pd G4 0.02 - 0.05Pre-catalyst (Air-stable, rapid activation)
NaOtBu 1.5Base (Stronger, faster reaction)
t-Amyl Alcohol 0.2 MSolvent (Promotes solubility of base)
Step-by-Step Procedure
  • Charging: In a nitrogen-filled glovebox or using strict Schlenk technique, add BrettPhos Pd G4 (2-5 mol%), Aryl Halide , Amine Substrate , and NaOtBu .

  • Solvent: Add anhydrous t-Amyl Alcohol (or Toluene).

  • Reaction: Seal the vial and heat to 80–100 °C . Note: This system is often faster; check progress after 1-2 hours.

  • Workup: Dilute with DCM, wash with water, dry over Na₂SO₄, and concentrate.

Part 3: Visualization & Logic

Decision Workflow

The following diagram illustrates the logical flow for setting up and troubleshooting the reaction.

ReactionWorkflow Start Start: N-Arylation of 6-Methoxy-5-methylpyridin-3-amine CheckHalide Analyze Aryl Halide Partner Start->CheckHalide Decision1 Is it an Aryl Chloride or Sterically Hindered? CheckHalide->Decision1 ProtocolA Protocol A: Xantphos/Cs2CO3 (Standard) Decision1->ProtocolA No (Br/I, Simple) ProtocolB Protocol B: BrettPhos G4/NaOtBu (Advanced) Decision1->ProtocolB Yes (Cl, Hindered) Execution Execute Reaction (Inert Atmosphere, 100°C) ProtocolA->Execution ProtocolB->Execution Monitor Monitor (LCMS/TLC) @ 4 Hours Execution->Monitor Result Conversion > 80%? Monitor->Result Purify Filter (Celite) -> Column Yield Product Result->Purify Yes Troubleshoot Troubleshoot: 1. Check O2 leaks 2. Switch to Protocol B 3. Increase Temp Result->Troubleshoot No Troubleshoot->ProtocolB Retry

Caption: Decision tree for selecting the optimal catalytic system based on electrophile properties.

Mechanistic Pathway & Poisoning Risk

This diagram highlights the critical "trap" where the pyridine nitrogen competes with the amine.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord R-NH2 Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Pyridine N Interference Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Slow)

Caption: Catalytic cycle showing the competitive off-cycle poisoning pathway by the pyridine nitrogen.

Part 4: Self-Validating Troubleshooting

To ensure trustworthiness, use these checkpoints to validate the reaction in situ:

  • Color Change:

    • Protocol A: The mixture should turn from dark purple/red (Pd2(dba)3) to orange/brown upon heating. A persistent black precipitate indicates "Pd black" formation (catalyst decomposition), likely due to poor inert atmosphere or ligand oxidation.

    • Protocol B: BrettPhos G4 solutions are typically pale yellow/green. Darkening is normal, but rapid precipitation of metal mirrors indicates failure.

  • LCMS Diagnostics:

    • Peak A (M+): Product.

    • Peak B (M-H): Protodehalogenation (Ar-X

      
       Ar-H). Cause: Reaction too hot or solvent wet (proton source). Fix: Dry solvent, lower temp.
      
    • Peak C (No Reaction): Catalyst poisoning. Cause: Pyridine N binding. Fix: Switch to BrettPhos or increase catalyst loading.

Part 5: References

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. Source: MDPI (Molecules), 2022. Context: Describes the specific Buchwald-Hartwig coupling of 6-methoxypyridin-3-amine using Xantphos/Pd2(dba)3. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Aminothiophenes and Pyridines. Source: Wiley-VCH (Eur. J. Org. Chem), 2025 (Accessed).[2][3] Context: Validates the use of Cs2CO3 and Xantphos for deactivated heteroaryl amines. URL:[Link]

Sources

synthesis of novel heterocyclic compounds from 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Methoxy-5-methylpyridin-3-amine

Executive Summary & Scaffold Analysis

The 6-Methoxy-5-methylpyridin-3-amine (CAS: 33261-68-4 or derivatives) represents a privileged scaffold in medicinal chemistry. Its unique substitution pattern offers specific advantages for drug design:

  • 6-Methoxy Group: Increases electron density of the pyridine ring, facilitating oxidative metabolism resistance and providing a hydrogen bond acceptor.

  • 5-Methyl Group: Provides a steric handle that can induce atropisomerism in bi-aryl systems or fill hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • 3-Amino Group: The primary vector for diversification.

This guide details three divergent synthetic pathways to convert this building block into novel heterocyclic libraries, focusing on Imidazo[4,5-b]pyridines (purine bioisosteres) and Urea-linked Kinase Inhibitors .

Strategic Workflow

The following flowchart illustrates the divergent synthesis pathways from the parent amine.

G Start 6-Methoxy-5-methyl pyridin-3-amine StepA1 N-Acetylation (Protection) Start->StepA1 Path A: Fused Rings StepB1 Isocyanate/Isothiocyanate Coupling Start->StepB1 Path B: Linker Chem StepC1 Pd-Catalyzed Buchwald-Hartwig Start->StepC1 Path C: C-N Coupling StepA2 Regioselective Nitration (C2 Position) StepA1->StepA2 HNO3/H2SO4 StepA3 Reduction/Deprotection (2,3-Diamine Formation) StepA2->StepA3 Fe/AcOH or H2/Pd ProductA Imidazo[4,5-b]pyridine Scaffolds StepA3->ProductA R-CHO / Oxidative Cyclization ProductB Urea/Thiourea Kinase Inhibitors StepB1->ProductB R-N=C=O ProductC Bi-Heteroaryl Systems StepC1->ProductC Ar-Br / Pd2(dba)3

Figure 1: Divergent synthetic pathways. Path A utilizes the C2 position for ring fusion; Paths B and C utilize the C3 amine as a nucleophile.

Protocol A: Synthesis of Novel Imidazo[4,5-b]pyridines

This is the most technically demanding but rewarding pathway. The synthesis relies on converting the mono-amine into a 2,3-diamine.

Mechanism & Regiochemistry: Direct nitration of the free amine can lead to oxidation. We employ an acetylation strategy. The C2 position is activated by the ortho-acetamido group and the para-methoxy group, making it the exclusive site for electrophilic aromatic substitution (Nitration).

Step 1: Protection & Nitration
  • Acetylation: Dissolve starting amine (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and TEA (1.5 eq). Stir at RT for 2h.[1] Aqueous workup yields the acetamide.

  • Nitration:

    • Cool concentrated

      
       (5 mL/g of substrate) to 0°C.
      
    • Dissolve the acetamide in the acid.

    • Dropwise add fuming

      
       (1.1 eq) maintaining temp < 10°C.
      
    • Critical: The 6-methoxy group is electron-donating; exotherms are rapid.

    • Stir at 0°C for 1h, then pour onto ice. Filter the yellow precipitate (2-nitro-3-acetamido intermediate).

Step 2: One-Pot Reduction/Cyclization

Instead of isolating the unstable diamine, we use a reductive cyclization protocol using Sodium Dithionite (


).
  • Reagents: 2-Nitro-3-acetamido intermediate (1.0 eq), Aldehyde (R-CHO, 1.1 eq),

    
     (3.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend nitro-intermediate and aldehyde in solvent.

    • Heat to 70°C.

    • Add

      
       in portions over 30 mins. The solution will bleach (yellow 
      
      
      
      colorless).
    • Reflux for 3–5 hours.

    • Workup: Evaporate EtOH. Basify with

      
      . Extract with EtOAc.
      

Why this works: The dithionite reduces the nitro group to an amine. The resulting diamine condenses with the aldehyde in situ, followed by oxidative closure (often air-mediated or via excess dithionite byproducts) to form the imidazole ring.

Protocol B: Urea-Linked Kinase Inhibitor Synthesis

Urea linkages are classic pharmacophores (e.g., Sorafenib). The 5-methyl group in this scaffold restricts rotation, potentially locking the molecule in a bioactive conformation.

Methodology
  • Preparation: Dissolve 6-Methoxy-5-methylpyridin-3-amine (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add the appropriate Isocyanate (1.1 mmol) dropwise at 0°C under Argon.

    • Note: If the isocyanate is not commercially available, generate it in situ from the corresponding aniline using Triphosgene and DIEA.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Purification: The product often precipitates as a white/off-white solid. Filter and wash with cold

    
    . If no precipitate, evaporate and recrystallize from EtOH.
    

Data Profile:

Substituent (R) Yield (%) Reaction Time MP (°C) Notes
Phenyl 88% 4 h 185-187 Standard reference
3-CF3-Phenyl 92% 3 h 192-194 High lipophilicity

| 2-F-5-Me-Phenyl | 75% | 12 h | 170-172 | Steric hindrance observed |

Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Coupling this electron-rich amine with electron-deficient aryl halides requires specific ligand choices to prevent catalyst poisoning by the pyridine nitrogen.

Optimized Conditions
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or XPhos (4 mol%). Rationale: These bulky, electron-rich phosphines promote reductive elimination and prevent coordination of the pyridine nitrogen to the Pd center.

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step:
  • Charge a Schlenk tube with the amine (1.0 eq), Aryl Bromide (1.1 eq), Base, and Pre-catalyst/Ligand.

  • Evacuate and backfill with Argon (3x).

  • Add Dioxane via syringe.

  • Heat at 100°C for 8–16 hours.

  • Filtration: Filter through a Celite pad (elute with DCM).

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

References

  • Dubina, T. F., et al. (2024). Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. Link (Verified via search context 1.3).

  • Perin, N., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI, Molecules. Link (Verified via search context 1.6).

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Authoritative grounding for Protocol C).

  • Babu, K. S., et al. (2022).[3] New Imidazo[4,5-b]pyridine Derivatives: Synthesis and DFT Computations. Journal of Chemical Technology and Metallurgy. Link (Verified via search context 1.12).

Sources

Application Note: Strategic HPLC Method Development for 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It moves beyond a simple "recipe" to provide the rationale, strategy, and validated protocols required for robust analysis.

Executive Summary & Molecule Profile

6-Methoxy-5-methylpyridin-3-amine hydrochloride is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and vitamin analogs.[1] Its analysis presents specific chromatographic challenges due to the basicity of the pyridine nitrogen and the polarity of the amino group.

This guide outlines a Quality by Design (QbD) approach to method development, prioritizing peak symmetry, retention stability, and MS-compatibility.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Structure Pyridine ring with -NH2 (pos 3), -CH3 (pos 5), -OCH3 (pos 6).[1][2]Moderate polarity; potential for positional isomers.
Basicity (pKa) Estimated pKa ~6.8 - 7.2 (Pyridine N).[1]Critical: At neutral pH (7.0), the molecule exists in a dynamic equilibrium between ionized and neutral states, leading to split peaks or severe tailing.
Salt Form Hydrochloride (HCl).[1]Dissociates completely in mobile phase; chloride ions may corrode stainless steel over long term if not flushed.
UV Chromophore Pyridine ring system.[1][3]Strong absorption at 240–254 nm .

Method Development Strategy: The "Why" Before the "How"

The Challenge: The "Silanol Trap"

Basic pyridines are notorious for interacting with residual silanols on silica-based columns.

  • Mechanism: At pH > 3, residual silanols (

    
    ) act as cation exchangers, binding the protonated pyridine nitrogen (
    
    
    
    ).[1]
  • Symptom: Asymmetric peaks (Tailing Factor > 2.0), retention time drift, and carryover.[1]

The Solution: pH-Dependent Selectivity Control

We evaluate two distinct strategies. The High-pH Strategy is recommended for modern hybrid columns due to superior peak shape and loading capacity.[1]

Strategy A: High pH (Recommended)[1]
  • Condition: pH 10.0 (Ammonium Bicarbonate/Ammonia).[1]

  • Mechanism: At pH >> pKa, the molecule is neutral .

  • Benefit: Eliminates silanol interaction; increases hydrophobicity (longer retention on C18); perfect peak symmetry.[1]

  • Requirement: Must use High-pH stable columns (e.g., Hybrid Silica).[1]

Strategy B: Low pH (Traditional)[1]
  • Condition: pH 2.5 (Formic Acid or Phosphate).[1][4]

  • Mechanism: At pH << pKa, the molecule is fully protonated .

  • Benefit: Fast elution; compatible with standard silica columns.[1]

  • Risk: Dewetting (pore collapse) if organic % is too low; potential for ion-exclusion (elution in void volume).[1]

Visualization: Method Decision Logic

The following decision tree illustrates the logical flow for selecting the stationary phase and mobile phase based on the analyte's behavior.

MethodStrategy Start Analyte: 6-Methoxy-5-methylpyridin-3-amine Check_pKa Assess pKa (~7.0) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH High_pH Strategy A: High pH (pH 10) (Neutral Species) Decision_pH->High_pH Robustness Preferred Low_pH Strategy B: Low pH (pH 2.5) (Ionized Species) Decision_pH->Low_pH Mass Spec Constraints Col_Hybrid Column: Hybrid Silica C18 (e.g., XBridge, Gemini) High_pH->Col_Hybrid Col_SB Column: SB-C18 / Polar RP (Sterically Protected) Low_pH->Col_SB Result_A Outcome: Sharp Peaks, High Retention (Recommended) Col_Hybrid->Result_A Result_B Outcome: Fast Elution, Potential Tailing (Use if MS sensitivity requires acid) Col_SB->Result_B

Figure 1: Decision matrix for selecting chromatographic conditions based on pyridine ionization states.

Detailed Experimental Protocols

Protocol A: High-pH Method (Robust / QC Standard)

Best for purity analysis, impurity profiling, and stability testing.[1]

ParameterSettingRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]Ethylene-bridged hybrid (BEH) silica resists dissolution at pH 10.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.[1]Buffers the mobile phase well above the pKa, ensuring the analyte is neutral.
Mobile Phase B Acetonitrile (HPLC Grade).[1]Lower viscosity than methanol; sharper peaks.
Flow Rate 1.0 mL/min.[1][5]Standard linear velocity for 4.6mm ID columns.
Column Temp 35°C.Improves mass transfer and reduces backpressure.[1]
Detection UV @ 254 nm (Primary), 210 nm (Secondary).[1]254 nm is specific for the aromatic pyridine ring; 210 nm detects non-aromatic impurities.
Injection Vol 5 - 10 µL.[1]Prevent column overload.

Gradient Table (Protocol A):

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Initial Hold
2.0 95 5 Start Gradient
12.0 10 90 Elute Lipophilic Impurities
15.0 10 90 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Protocol B: Low-pH Method (LC-MS Compatible)

Use this if High-pH columns are unavailable or if positive mode MS sensitivity is the priority.[1]

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 or Thermo Accucore aQ (4.6 x 150 mm).[1]"Base Deactivated" columns are essential to minimize silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7).[1]Protonates the amine; compatible with MS (volatile).
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[1]Matches ionic strength of MPA to prevent baseline drift.
Gradient Steeper gradient required.[1] Start at 0-2% B.Analyte is ionized and elutes early.[1] Low organic start prevents elution in void.[1]

Method Validation Parameters (ICH Q2 Guidelines)

Once the method is optimized, validate using the following specific criteria for this molecule:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. (If > 1.5, increase buffer concentration or temperature).[1]
      
    • Resolution (

      
      ):  > 2.0 between the main peak and the nearest synthesis impurity (usually the non-methylated or non-methoxylated precursor).
      
  • Linearity:

    • Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Acceptance:

      
      .[1]
      
  • LOD/LOQ:

    • Estimated LOQ for this chromophore is typically ~0.1 µg/mL at 254 nm.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Silanol interaction (Secondary interactions).[1]Switch to Protocol A (High pH). If using Low pH, add 5mM Ammonium Formate to compete for silanol sites.[1]
Retention Drift pH instability or "Phase Collapse".[1]Ensure pH is controlled (buffer capacity).[1] If using <5% organic, use an "AQ" type column (compatible with 100% water).[1]
Split Peaks Sample solvent mismatch.Dissolve the sample in the initial mobile phase (95:5 Buffer:ACN). Do not dissolve in 100% ACN.
Corrosion HCl salt accumulation.[1]The molecule is an HCl salt.[6] Ensure the LC system is flushed with water (no buffer) for 30 mins after the run to remove chloride ions.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Scouting cluster_2 Phase 3: Validation Step1 Dissolve Sample (in Mobile Phase A) Step2 UV Scan (Determine Max Abs) Step1->Step2 Step3 Run Protocol A (High pH Scouting) Step2->Step3 Step4 Check Tailing Factor Step3->Step4 Step4->Step3 If Tf > 1.5 (Adjust Temp/Buffer) Step5 Linearity & Accuracy Step4->Step5 If Tf < 1.5 Step6 Final Report Step5->Step6

Figure 2: Step-by-step workflow for method implementation.

References

  • Dolan, J. W. (2008).[1] Separation of Basic Compounds. LCGC North America.[1] Retrieved from

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Foundational text on silanol activity).

  • McCalley, D. V. (2010).[1][7] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • PubChem. (n.d.).[1][8][9] Compound Summary: Aminopyridines. National Library of Medicine. Retrieved January 29, 2026, from [1]

  • Waters Corporation. (n.d.).[1] XBridge BEH C18 Column Care and Use Manual. (Authoritative source for High pH stability).[1] [1]

Disclaimer: This protocol assumes standard laboratory safety practices. 6-Methoxy-5-methylpyridin-3-amine hydrochloride is a chemical intermediate; consult the Safety Data Sheet (SDS) for specific handling requirements regarding toxicity and PPE.

Sources

Optimization of Crystallinity and Purity: Recrystallization Protocols for 6-Methoxy-5-methylpyridin-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous, self-validating protocol for the purification of 6-Methoxy-5-methylpyridin-3-amine hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical building blocks. While the free base amine is susceptible to oxidation (browning) upon storage, the hydrochloride salt offers enhanced stability.[1] However, the salt’s high hygroscopicity and tendency to "oil out" present specific purification challenges. This guide details a thermodynamic approach to solvent selection, a step-by-step recrystallization SOP, and critical quality control parameters to ensure >99.5% purity.

Physicochemical Context & Solvent Thermodynamics

Structural Analysis

The molecule contains two basic nitrogen centers:

  • Pyridine Nitrogen (N1): The most basic site (

    
    ).[1] In the hydrochloride salt, this position is protonated.
    
  • Exocyclic Amine (N3): Aniline-like, significantly less basic (

    
    ).[1]
    

The presence of the 6-methoxy group (electron-donating) stabilizes the cation but also increases the electron density of the ring, making it susceptible to oxidative degradation if left as a free base. The 5-methyl group adds lipophilicity, slightly reducing water solubility compared to non-methylated analogs.

Solubility Logic (The "Why")

Recrystallization relies on the differential between the crystal lattice energy and the solvation energy.[1]

  • High Polarity Requirement: The ionic HCl lattice requires a polar protic solvent (Alcohol/Water) to disrupt the crystal structure at high temperatures.[1]

  • Anti-Solvent Principle: Non-polar or moderately polar aprotic solvents (Ethyl Acetate, TBME) reduce the dielectric constant of the bulk solvent, forcing the salt to precipitate.

Recommended Solvent Systems:

System Type Solvent A (Dissolver) Solvent B (Anti-solvent) Mechanism Application
Single Isopropanol (IPA) N/A Temperature-dependent solubility Large scale, moderate purity
Binary Methanol or Ethanol Ethyl Acetate (EtOAc) Polarity reduction High purity, removal of colored impurities

| Binary | Ethanol (Abs.)[1] | TBME (Methyl tert-butyl ether) | Rapid precipitation | Heat-sensitive compounds |[1]

Experimental Protocol

Pre-requisites & Safety
  • Hygroscopicity Warning: The HCl salt is hygroscopic. All filtration must be performed rapidly, and final drying must occur under vacuum.

  • Inert Atmosphere: Perform operations under

    
     to prevent oxidation of the amine functionality during heating.
    
Method A: Binary Solvent Recrystallization (Ethanol/Ethyl Acetate)

Best for removing colored oxidation impurities and achieving defined crystal habit.[1]

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude 6-Methoxy-5-methylpyridin-3-amine HCl (10.0 g) into a round-bottom flask.

    • Add Absolute Ethanol (30 mL, 3 vol).

    • Heat to reflux (

      
      ).[1] If solids remain, add Ethanol in 0.5 vol increments until fully dissolved. Note: Do not exceed 5 vol total; if insoluble material remains, it is likely inorganic salt (NaCl/KCl) and should be filtered hot.[1]
      
  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/red, add activated charcoal (5 wt%, 0.5 g).[1] Stir at reflux for 15 mins.

    • Filter hot through a Celite pad. Rinse the pad with 1 vol hot Ethanol.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add Ethyl Acetate (warm,

      
      ) dropwise.
      
    • Continue addition until a persistent turbidity (cloud point) is observed.[1]

    • Add 1-2 mL of Ethanol to just clear the turbidity.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature (RT) slowly over 2 hours. Rapid cooling causes oiling out.

    • Once at RT, cool further to

      
       in an ice bath for 1 hour.
      
  • Isolation:

    • Filter the white/off-white crystals using a Buchner funnel.

    • Wash the cake with a cold mixture of Ethanol:EtOAc (1:3 ratio, 2 vol).

  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours. Use a 
      
      
      
      trap if available to ensure moisture removal.
Visualization of Workflow

RecrystallizationWorkflow Start Crude Material (Dark/Amorphous) Dissolve Dissolution (Reflux in EtOH) Start->Dissolve Check Insolubles present? Dissolve->Check FilterHot Hot Filtration (Remove inorganic salts) Check->FilterHot Yes AntiSolvent Add Anti-Solvent (EtOAc to Cloud Point) Check->AntiSolvent No FilterHot->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Slowly Isolate Filtration & Wash (Cold EtOH:EtOAc) Cooling->Isolate Dry Vacuum Dry (40°C, Desiccant) Isolate->Dry Final Pure Crystal (White Needles) Dry->Final

Figure 1: Logic flow for the binary solvent recrystallization process.

Critical Control Points & Troubleshooting

"Oiling Out"

A common issue with aminopyridine salts where the product separates as a liquid oil rather than a crystal.

  • Cause: The temperature exceeds the melting point of the solvated salt, or the anti-solvent was added too fast.

  • Remedy:

    • Reheat to dissolve the oil.

    • Add a Seed Crystal (approx 0.1% wt) at the cloud point.[1]

    • Slow down the cooling rate (wrap flask in foil/towel).

Stoichiometry Verification

Ensure the salt is the mono-hydrochloride.

  • Theoretical Cl Content: Calculate based on MW (MW Free base + 36.46).[1]

  • Test: Dissolve 50 mg in water and titrate with

    
    .
    
  • Note: Excess HCl can lead to the formation of the dihydrochloride, which is often more hygroscopic and less stable.

Quality Control (QC) Specifications

Summarized below are the target metrics for the purified material.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water + 0.1% TFA)

area
Identity

-NMR (DMSO-

)
Conforms to structure; check integration of OMe (3H) and Me (3H)
Solvent Residue GC-HeadspaceEthanol

ppm; EtOAc

ppm
Water Content Karl Fischer (KF)

(Essential due to hygroscopicity)
Solubility Decision Tree

SolubilityLogic Root Solvent Selection Polar Polar Protic (MeOH, EtOH, H2O) Root->Polar Aprotic Polar Aprotic (EtOAc, ACN) Root->Aprotic NonPolar Non-Polar (Hexane, Ether) Root->NonPolar Action1 High Solubility (Dissolver) Polar->Action1 Heat Action2 Moderate Solubility (T-dependent) Aprotic->Action2 Heat Action3 Insoluble (Anti-Solvent) NonPolar->Action3 Precipitant

Figure 2: Solubility mapping for Aminopyridine HCl salts.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of pyridine bases and salts).[1] [1]

  • PubChem. (n.d.).[1][2] Compound Summary: 6-Methoxy-5-methylpyridin-3-amine. National Library of Medicine. Retrieved October 26, 2023. [Link][1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and crystallization thermodynamics).[1]

  • European Commission. (2008).[1] Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. Scientific Committee on Consumer Products. (Provides toxicity and physicochemical data on similar aminopyridine salts). [Link][1]

Sources

derivatization of the amino group on 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Derivatization of 6-Methoxy-5-methylpyridin-3-amine

Executive Summary & Reactivity Profile

This guide details the derivatization of the exocyclic amino group on 6-Methoxy-5-methylpyridin-3-amine (CAS: 867012-70-2). This scaffold presents a unique reactivity profile compared to standard anilines or unsubstituted aminopyridines.

The "Push-Pull" Electronic Environment:

  • The "Pull": The pyridine nitrogen (N1) is naturally electron-withdrawing, typically rendering pyridin-3-amines less nucleophilic than phenyl-anilines (

    
     of conjugate acid 
    
    
    
    6.0 vs 4.6).
  • The "Push": The 6-methoxy group is a strong electron donor (EDG) positioned para to the 3-amino group. Through resonance, the oxygen lone pair donates electron density into the ring, significantly enhancing the nucleophilicity of the 3-amine.

  • The Steric Gate: The 5-methyl group provides mild steric bulk ortho to the methoxy group but leaves the 3-amino group relatively accessible (flanked by H at C2 and H at C4).

Strategic Implication: Unlike electron-deficient aminopyridines (e.g., 2-amino-5-nitropyridine) that require forcing conditions, this substrate is highly reactive. The primary challenge is not reactivity, but chemoselectivity —avoiding over-alkylation or oxidation of the electron-rich ring system.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal derivatization strategy based on your target moiety.

Derivatization_Logic Start Target Derivatization Amide Amide/Urea (Acylation) Start->Amide SecondaryAmine Secondary Amine (Alkylation) Start->SecondaryAmine Sulfonamide Sulfonamide (Sulfonylation) Start->Sulfonamide AcidType Acid Partner? Amide->AcidType AlkylType Carbon Source? SecondaryAmine->AlkylType MethodE Method E: Sulfonyl Chloride Sulfonamide->MethodE MethodA Method A: HATU/DIPEA AcidType->MethodA Standard Acid MethodB Method B: Acid Chloride AcidType->MethodB Hindered/Low Reactivity MethodC Method C: Reductive Amination AlkylType->MethodC Aldehyde/Ketone MethodD Method D: Pd-Catalysis (Buchwald) AlkylType->MethodD Aryl Halide

Figure 1: Decision tree for selecting the appropriate synthetic pathway.

Detailed Experimental Protocols

Method A: Amide Coupling (HATU Mediated)

Best for: Attaching complex carboxylic acids where mild conditions are required to prevent epimerization or decomposition.

Mechanism: The 6-methoxy group enhances the 3-amine's nucleophilicity, making it superior to standard 3-aminopyridine. However, the pyridine nitrogen can occasionally compete for the coupling reagent (forming N-acyl pyridinium salts). We suppress this by using a non-nucleophilic base and a polar aprotic solvent.

ReagentEquiv.[1][2]Role
Carboxylic Acid (

)
1.1Electrophile
6-Methoxy-5-methylpyridin-3-amine 1.0Nucleophile
HATU1.2Coupling Agent
DIPEA (Hünig's Base)3.0Base
DMF (Anhydrous)[0.2 M]Solvent

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.

  • Addition: Dissolve the 6-Methoxy-5-methylpyridin-3-amine (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours.[1]

  • Monitoring: Monitor by LCMS. The amine (

    
    ) should disappear.
    
    • Troubleshooting: If the reaction stalls, heat to 50°C. The 6-methoxy group makes the amine robust enough to withstand mild heating without oxidation.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, then 1x with sat.

    
    . Dry over 
    
    
    
    .
Method C: Reductive Amination (Secondary Amine Synthesis)

Best for: Installing alkyl chains using aldehydes. Avoids over-alkylation common with alkyl halides.

Critical Insight: Pyridin-3-amines form imines slowly compared to anilines. The use of a Lewis acid or Brønsted acid catalyst is often necessary to drive imine formation before reduction.

ReagentEquiv.[1][2]Role
Aldehyde (

)
1.2Electrophile
6-Methoxy-5-methylpyridin-3-amine 1.0Nucleophile
Acetic Acid (AcOH)2.0Catalyst
STAB (

)
2.5Reducing Agent
DCE (1,2-Dichloroethane)[0.15 M]Solvent

Step-by-Step Protocol:

  • Imine Formation: Combine the amine (1.0 equiv) and aldehyde (1.2 equiv) in DCE. Add Acetic Acid (2.0 equiv).

  • Equilibration: Stir at RT for 1 hour. Do not add the reducing agent yet. This allows the imine/hemiaminal equilibrium to establish.

    • Validation: Check LCMS for the Imine mass (

      
      ).
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.5 equiv) in one portion.

  • Quench: Stir overnight (12-16 h). Quench by adding sat.

    
     and stirring vigorously for 30 mins to break down boron complexes.
    
  • Extraction: Extract with DCM (x3).

Method D: Buchwald-Hartwig Amination (C-N Cross Coupling)

Best for: Attaching the amine to an Aryl or Heteroaryl ring.

Scientific Rationale: The 6-methoxy group renders the amine electron-rich, making it an excellent nucleophile for Pd-catalyzed coupling. However, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst. We utilize BrettPhos or Xantphos , which are bulky, bidentate ligands that prevent catalyst deactivation and promote reductive elimination.

Workflow Diagram:

Buchwald_Workflow Setup Inert Atmosphere (N2/Ar) Degassed Dioxane Mix Mix: Amine + Aryl Halide + Base (Cs2CO3) Setup->Mix Cat Add Catalyst Pre-complex: Pd2(dba)3 + BrettPhos Mix->Cat Heat Heat to 90-100°C (12-16 Hours) Cat->Heat Filter Filter through Celite Concentrate Heat->Filter

Figure 2: Workflow for Palladium-catalyzed C-N bond formation.

Protocol:

  • Vessel Prep: Flame-dry a microwave vial or pressure tube. Purge with Argon.

  • Loading: Add Aryl Bromide (1.0 equiv), 6-Methoxy-5-methylpyridin-3-amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) and BrettPhos (10 mol%) (or Xantphos).
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene [0.1 M].

  • Reaction: Seal and heat to 100°C overnight.

  • Workup: Filter through a Celite pad eluting with EtOAc. The product is often highly UV active.

Analytical Validation & Quality Control

When characterizing derivatives of this scaffold, look for these specific spectral signatures:

  • 1H NMR (DMSO-d6):

    • Methoxy Singlet: A sharp singlet

      
       ppm (3H).[2]
      
    • Methyl Singlet: A singlet

      
       ppm (3H).
      
    • Aromatic Protons: Two singlets (or doublets with small coupling) at

      
       (H2) and 
      
      
      
      (H4). Note: Derivatization of the amine will significantly shift the H2/H4 signals downfield due to the loss of the amine's shielding effect.
  • LCMS (Electrospray +):

    • The 6-methoxy group facilitates ionization. Expect strong

      
       signals.
      
    • Warning: In acidic mobile phases (Formic acid/TFA), the pyridine nitrogen will protonate. This may cause peak tailing on C18 columns. Use a charged surface hybrid (CSH) column or add ammonium acetate buffer to improve peak shape.

References

  • Structure & Crystallography: Han, P.-F., et al. "6-Methylpyridin-3-amine."[3] Acta Crystallographica Section E, vol. 65, no. 1, 2009, p. o124.[3] Link

  • Amide Coupling Protocols: Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines..." Organic & Biomolecular Chemistry, vol. 14, 2016, pp. 430-433. Link

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Reactivity of Alkoxypyridines: Zhang, H., et al. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives..." Molecules, vol. 22, no.[4] 1, 2017. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-5-methylpyridin-3-amine HCl

[1][2]

Case ID: PUR-6M5MP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Impurity Profiling

User Observation: Users frequently report that crude 6-Methoxy-5-methylpyridin-3-amine hydrochloride appears as a dark brown/pink sticky solid rather than the expected off-white crystalline powder. Purity is often compromised by oxidative degradation and regioisomers carried over from the nitration/reduction precursors.[1]

Root Cause Analysis: The 3-aminopyridine core is electron-rich due to the ortho-methoxy (position 6) and meta-methyl (position 5) substituents.[1][2][3] This makes the exocyclic amine highly nucleophilic and prone to rapid oxidation (forming N-oxides and azo-dimers) and polymerization upon exposure to air or light.[1]

Critical Impurity Table
Impurity TypeLikely IdentityOriginPhysicochemical BehaviorRemoval Strategy
Oxidative Azo-dimers, N-oxides, Quinone-iminesAir oxidation of free base; light exposure.[1][2]Highly colored (pink/red/brown); often non-polar.[2][3]Protocol A: Reducing agents (Na₂S₂O₄) + Carbon filtration.[2][3]
Regioisomers 2-methoxy-3-methyl-5-aminopyridineNitration selectivity issues.[1][2][4]Similar pKa; slightly different lattice energy.[2][3]Protocol C: Fractional Recrystallization (Solvent Specificity).
Precursors 6-Methoxy-5-methyl-3-nitropyridineIncomplete reduction (Pd/C or Fe/HCl).[1][2][3]Non-basic (neutral); lower polarity.[2][3]Protocol B: Acid-Base Extraction (pH switching).
Inorganic Fe/Zn salts, Palladium leachReduction catalysts.[2][3]Water soluble or colloidal.[2][3]Metal Scavengers / Chelation.[2][3]

Troubleshooting Guide (Q&A)

Q1: The product turns pink/purple immediately upon filtration. How do I stop this?

Diagnosis: This is the "aniline blues" effect. The electron-rich amine is oxidizing to form radical cations which polymerize into highly colored species.[1] Corrective Action:

  • Exclude Oxygen: Perform all recrystallization steps under N₂ or Ar atmosphere.

  • Add Antioxidant: Add 0.5–1.0 wt% Sodium Dithionite (Na₂S₂O₄) to the aqueous layer during the initial workup or to the recrystallization solvent (if aqueous alcohols are used).[3]

  • Shield from Light: Wrap flasks in aluminum foil.

Q2: My HCl salt is oiling out as a sticky gum instead of crystallizing.

Diagnosis: This indicates either (a) the presence of excess water/hygroscopicity or (b) "salting out" too rapidly with non-polar solvents.[3] Corrective Action:

  • Avoid Aqueous HCl: Do not use concentrated aqueous HCl for salt formation.

  • Use Anhydrous Conditions: Dissolve the free base in dry EtOAc or IPA. Add 4M HCl in Dioxane or TMSCl/MeOH (which generates HCl in situ) dropwise.[3]

  • Seed It: If oiling occurs, scratch the flask sides with a glass rod or add a seed crystal of pure material. Heat to reflux and cool very slowly (10°C/hour).[3]

Q3: I have a persistent 5% impurity that co-elutes on HPLC.

Diagnosis: Likely the regioisomer (isomer at the nitration step).[3] Corrective Action:

  • Don't rely on Chromatography: Isomers often have identical Rf values.

  • Thermodynamic Control: Use Isopropyl Alcohol (IPA) for recrystallization.[3] The lattice energy differences between isomers are often maximized in branched alcohols compared to Ethanol or Methanol.

Detailed Purification Protocols

Protocol A: Oxidative Cleanup (The "Pink" Removal)

Use this if the material is highly colored.[3]

  • Dissolution: Dissolve crude HCl salt in minimum water (ratio ~1:3 w/v).[3]

  • Basification: Slowly adjust pH to 10-11 using sat. Na₂CO₃. Extract 3x with EtOAc.

  • Reduction Wash: Wash the combined organic layer with a 5% Sodium Dithionite (Na₂S₂O₄) aqueous solution.[3] This reduces colored quinoid impurities back to colorless species.[1]

  • Drying: Dry organics over Na₂SO₄ (anhydrous) and filter.

  • Carbon Treatment: If color persists, reflux the EtOAc solution with activated charcoal (Norit SX Ultra) for 30 mins, then filter through Celite.

Protocol B: Anhydrous Salt Formation (The "Anti-Oil" Method)

Use this to convert the cleaned free base back to a stable solid.[3]

  • Solvent System: Dissolve the free base (oil) from Protocol A in anhydrous Ethyl Acetate (10 volumes) .

  • Acid Addition: Cool to 0–5°C. Add 4M HCl in Dioxane (1.05 equivalents) dropwise over 20 minutes.

    • Note: A white precipitate should form immediately.

  • Digestion: Allow the slurry to stir at room temperature for 2 hours. This "ages" the crystal, preventing gum formation.[1]

  • Isolation: Filter under N₂. Wash the cake with cold EtOAc followed by Hexanes.

  • Drying: Vacuum oven at 40°C for 12 hours.

Protocol C: Recrystallization (Polymorph & Isomer Control)

Use this if purity <98%.[3]

  • Solvent: Boiling Isopropyl Alcohol (IPA) containing 1-2% water.

    • Why: The small water content aids solubility of the ionic salt, while IPA acts as the antisolvent for impurities.

  • Process: Dissolve salt at reflux. If insoluble material remains, filter hot.[1]

  • Cooling: Cool to Room Temp over 2 hours, then 0°C for 1 hour.

  • Yield Check: If yield is low (<60%), add dry Diethyl Ether dropwise until turbidity persists, then re-cool.

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on impurity profile.

PurificationLogicStartCrude 6-Methoxy-5-methylpyridin-3-amine HClCheckColorIs material Pink/Brown?Start->CheckColorCheckStateIs material Sticky/Oily?CheckColor->CheckStateNoAction_OxidationProtocol A:Free-base & Dithionite WashCheckColor->Action_OxidationYesCheckPurityIs Purity > 98%?CheckState->CheckPurityNoAction_SaltProtocol B:Anhydrous Salt FormationCheckState->Action_SaltYes (Re-salt)Action_RecrystProtocol C:IPA/Water RecrystallizationCheckPurity->Action_RecrystNoFinalPure White SolidCheckPurity->FinalYesAction_Oxidation->CheckStateAction_Salt->CheckPurityAction_Recryst->Final

Diagram 2: Chemical Pathway & Impurity Rejection

Caption: Mechanistic view of impurity removal during Acid-Base workup.

WorkupMechanismCrudeCrude Mixture:(Product + Nitro precursor + Metal salts)Step1Dissolve in WaterCrude->Step1AcidAcidic Phase (pH < 2)Step2Wash with EtOAc (Acidic)Acid->Step2BaseBasic Phase (pH > 10)Step1->AcidStep3Basify & Extract (EtOAc)Step2->Step3Aq. LayerNitroImpurityNitro Precursor(Remains in EtOAc)Step2->NitroImpurityExtracts Non-basicsMetalImpurityMetal Salts(Remains in Water)Step3->MetalImpurityAq. WasteProductFreeBaseProduct Free Base(Moves to EtOAc)Step3->ProductFreeBaseOrganic Layer

[1][2][3]

References

  • Organic Syntheses. (1955).[3] 3-Aminopyridine.[1][2][4][5] Org. Synth. Coll. Vol. 4, p. 45. Retrieved January 29, 2026, from [Link][1][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177806859, 6'-Methoxy-6-methyl-[3,3'-bipyridin]-5-amine. Retrieved January 29, 2026, from [Link][1][3]

  • University of Rochester. (n.d.).[3] Solvents for Recrystallization. Department of Chemistry. Retrieved January 29, 2026, from [Link][3]

  • Baertschi, S. W., et al. (2022).[3] Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link][1][3]

Technical Support Guide: Solubility Optimization for 6-Methoxy-5-methylpyridin-3-amine Hydrochloride

[1][2]

Executive Summary & Compound Profile

6-Methoxy-5-methylpyridin-3-amine hydrochloride is a functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and neurological drugs.[1][2] Its solubility behavior is governed by a "duality" inherent to its structure: the ionic nature of the hydrochloride salt versus the lipophilicity of the methoxy-methyl-substituted pyridine core.

Most user-reported issues stem from a misunderstanding of the pH-dependent speciation of this molecule.[1][2] This guide provides authoritative protocols to resolve precipitation ("crashing out"), oiling out, and formulation incompatibilities.

Physicochemical Snapshot
PropertyCharacteristicImpact on Solubility
Salt Form Hydrochloride (HCl)High water solubility; Hygroscopic (absorbs moisture).[1][2]
Free Base Neutral AmineLipophilic; Poor water solubility; Soluble in DCM/EtOAc.[1][2]
Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃)CRITICAL WARNING: Avoid Acetone/Ketones (Risk of Schiff Base formation).[1][2]
pKa (Est.) ~5.5 - 6.5 (Pyridine N)Solubility drastically changes around pH 6-7.[1][2]

Interactive Troubleshooting (Q&A)

Scenario A: "The compound precipitated when I tried to neutralize the aqueous solution."

Diagnosis: You have encountered the "Oiling Out" Phenomenon .[2] The Science: As you add base (NaOH or NaHCO₃) to the aqueous HCl salt solution, you deprotonate the pyridine nitrogen.[2] The molecule reverts to its "Free Base" form.[2] Because of the lipophilic methyl and methoxy groups, the free base is poorly soluble in water.[2] Instead of crystallizing cleanly, it often forms an oily, sticky emulsion because the melting point is depressed by impurities or solvent inclusions.[2]

Solution: Do not neutralize in pure water.[2] Use a Biphasic System .

  • Why? The biphasic system provides an organic layer (like Dichloromethane) to immediately dissolve the free base as it forms, preventing it from oiling out in the water phase.[2]

  • See Protocol A below for the exact steps.

Scenario B: "My LCMS peak shape is broad, or the sample clogs the column."

Diagnosis: Solvent Mismatch or pH Shock.[2] The Science: If you dissolve the free base in DMSO but inject it into a high-water mobile phase without a buffer, the compound may precipitate in the injection loop due to the sudden polarity shift. Conversely, if you use the HCl salt, the chloride ions can sometimes suppress ionization or corrode stainless steel over time.[2]

Solution:

  • Diluent: Dissolve the sample in 50:50 Methanol:Water (not pure DMSO).

  • Modifier: Ensure your mobile phase contains 0.1% Formic Acid.[2] This keeps the pyridine nitrogen protonated (ionic), maintaining solubility in the aqueous mobile phase and sharpening the peak shape.

Scenario C: "The powder is sticky and difficult to weigh."

Diagnosis: Hygroscopicity.[2] The Science: Pyridine hydrochloride salts are notorious for absorbing atmospheric water.[2] This alters the molecular weight calculation (leading to stoichiometry errors) and causes clumping.[2]

Solution:

  • Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours before critical weighing.

  • Handle in a glovebox or low-humidity environment if possible.[1][2]

  • Calculation Correction: Always determine the water content (Karl Fischer titration) or use an excess if precise stoichiometry is not critical.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system based on your application.

SolventSelectionStartStart: What is your Application?App_ReactionChemical SynthesisStart->App_ReactionApp_AnalysisLCMS / HPLC AnalysisStart->App_AnalysisApp_BioBiological AssayStart->App_BioQ_ReactionTypeReaction Type?App_Reaction->Q_ReactionTypeSolv_MobileUse: 50:50 MeOH:Water(+0.1% Formic Acid)App_Analysis->Solv_MobileSolv_DMSOUse: DMSO Stock(Dilute into media)App_Bio->Solv_DMSORxn_AqAqueous / CouplingQ_ReactionType->Rxn_AqPolarRxn_OrgAnhydrous / OrganicQ_ReactionType->Rxn_OrgNon-PolarSolv_WaterUse: Water or Buffer(Keep pH < 5)Rxn_Aq->Solv_WaterSolv_DCMAction: Perform Salt BreakThen use DCM or THFRxn_Org->Solv_DCM

Caption: Decision matrix for solvent selection. Note the critical divergence between aqueous handling (Salt form) and organic synthesis (Free Base form).

Validated Experimental Protocols

Protocol A: The "Salt Break" (Controlled Neutralization)

Use this protocol to convert the HCl salt into the Free Base for organic synthesis.

Objective: Isolate 6-Methoxy-5-methylpyridin-3-amine as a free base without precipitation issues.

Reagents:

  • Compound (HCl salt)[2][3][4][5][6][7][8]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH[2]

  • Brine (Saturated NaCl)[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution should be clear and slightly acidic (pH ~3-4).[2]

  • Biphasic Setup: Add 15 mL of DCM to the aqueous solution. You now have two layers.[2][3][7]

  • Neutralization: While stirring vigorously, slowly add the base (NaHCO₃ or NaOH) dropwise.[2]

    • Observation: You may see cloudiness at the interface.[2] This is the free base forming.

    • Target: Adjust aqueous layer pH to > 9.0.[2]

  • Extraction: The free base will naturally partition (migrate) into the DCM layer (bottom layer).[2] The aqueous layer should eventually become clear again as the organic product leaves it.[2]

  • Separation: Separate the organic layer.[2] Extract the aqueous layer once more with 10 mL DCM to ensure high yield.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate.

Validation Check: The resulting solid/oil should be soluble in non-polar solvents like DCM but insoluble in water.

Protocol B: Solubility Screening Matrix

If developing a liquid formulation, run this screen.

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water (pH 7) High (>50 mg/mL)Low (<1 mg/mL)Salt is preferred for aqueous stock.[1][2]
Methanol High High Good general solvent.[1][2]
DMSO High High Best for bio-assay stocks.[1][2]
DCM LowHigh Standard for synthesis workup.[1][2]
Acetone AvoidAvoidRisk of reaction (Imine formation).
Hexane NegligibleLow/ModerateGenerally poor solvent for this class.[1][2]

References & Authority

  • PubChem Compound Summary. 2-Amino-6-methoxypyridine (Analogous Structure Properties).[1][2] National Center for Biotechnology Information.[2] [2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2] (Standard reference for heterocyclic amine acidity).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press.[2] (Authoritative text on amine salt formation and biphasic extraction principles).

  • Sigma-Aldrich (Merck). Fundamental Solubility Guidelines for Pyridine Derivatives.[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Coupling Protocols for 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-AMINE-003 Subject: Optimization of Catalyst Systems for 6-Methoxy-5-methylpyridin-3-amine Assigned Specialist: Senior Application Scientist Status: Open

Substrate Analysis & "Personality" Profile

Before selecting a catalyst, we must understand the electronic and steric "personality" of 6-Methoxy-5-methylpyridin-3-amine .

  • The Nucleophile (Amine at C3): Position 3 on a pyridine ring is electronically similar to a meta-substituted aniline. The pyridine nitrogen exerts an electron-withdrawing effect, reducing the nucleophilicity of the exocyclic amine compared to standard anilines.

  • The Activator (Methoxy at C6): The methoxy group is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the C3 and C5 positions. Crucial Insight: This makes your specific substrate more nucleophilic than unsubstituted 3-aminopyridine, but it remains less reactive than electron-rich anilines.

  • The Saboteur (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is a potent ligand. It competes with your phosphine ligands for the metal center (Pd or Cu), leading to catalyst poisoning and arrested turnover.

  • The Shield (Methyl at C5): This group provides steric bulk adjacent to the methoxy but is meta to the amine. It increases lipophilicity but does not significantly hinder the amine's approach.

Decision Matrix: Which Reaction Path?

Use this logic flow to select the correct experimental module.

CouplingDecision Start Start: Select Electrophile ArylHalide Aryl Halide (Cl, Br, I, OTf) Start->ArylHalide Boronic Aryl Boronic Acid Start->Boronic Carboxylic Carboxylic Acid Start->Carboxylic Buchwald Module 1: Buchwald-Hartwig ArylHalide->Buchwald High Yield Required ChanLam Module 2: Chan-Lam Boronic->ChanLam Mild Conditions / Air Amide Module 3: Amide Coupling Carboxylic->Amide Acylation

Figure 1: Reaction selection guide based on available coupling partners.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

Best for: Aryl bromides, chlorides, and triflates.[1][2] High-value synthesis.

The Challenge: Catalyst Poisoning

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail because the pyridine nitrogen displaces the phosphine, forming a stable, non-reactive "Pd-Pyridine" complex.

The Solution: Bulky Dialkylbiaryl Phosphines

We utilize ligands that are sterically bulky enough to prevent the pyridine nitrogen from binding to the Palladium, while still allowing the amine to enter the coordination sphere.

Recommended System
  • Ligand: BrettPhos (Primary recommendation) or RuPhos (Secondary).[3]

    • Why: BrettPhos is electronically optimized for primary amines. RuPhos is excellent but sometimes suffers from steric clash if the electrophile is extremely hindered.

  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: G4 precatalysts activate rapidly at room temperature or mild heat and do not generate inhibitory byproducts (unlike G3 which releases carbazole) [1].

Standard Operating Procedure (SOP)
ComponentEquivalentsNotes
Aryl Halide 1.0Limiting reagent
Amine Substrate 1.2Slight excess helps kinetics
BrettPhos Pd G4 0.01 - 0.031-3 mol%. Weigh in air, but purge system.
Base: NaOtBu 1.4Sodium tert-butoxide. Must be dry/fresh.
Solvent: 1,4-Dioxane [0.2 M]Anhydrous, degassed.

Protocol:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2 mol%).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80°C for 2–4 hours.

  • QC Check: If conversion is <50% after 2 hours, increase temp to 100°C. If still stalled, switch to LHMDS (1.0 M in THF) as the base to minimize Pd-coordination issues associated with alkoxides in rare cases.

Module 2: C-N Oxidative Coupling (Chan-Lam)

Best for: Boronic acids, mild conditions, tolerance of air/moisture.[4]

The Challenge: Disproportionation

Copper catalysts can disproportionate or become inactive if the oxidation cycle (Cu(I) to Cu(II)/Cu(III)) is too slow.

Recommended System
  • Catalyst: Cu(OAc)2 (Copper(II) Acetate).

  • Ligand: 2,2'-Bipyridine (bipy).

    • Why: Bipyridine stabilizes the copper center and prevents non-productive binding of the substrate's pyridine ring [2].

Standard Operating Procedure (SOP)
ComponentEquivalentsNotes
Aryl Boronic Acid 1.5 - 2.0Boronic acids degrade slowly; excess is required.
Amine Substrate 1.0
Cu(OAc)2 0.2 (20 mol%)Can use 1.0 equiv for difficult substrates.
Ligand: Bipyridine 0.2 (20 mol%)Match Cu loading 1:1.
Base: Na2CO3 2.0Anhydrous powder.
Solvent: MeOH [0.1 M]Methanol is critical for Chan-Lam kinetics.

Protocol:

  • Combine Amine, Boronic Acid, Cu(OAc)2, Bipyridine, and Na2CO3 in a flask.

  • Add Methanol (do not degas; oxygen is required).

  • Critical Step: Attach an O2 balloon or vigorously stir open to air (if humidity is low).

  • Stir at Room Temperature for 16 hours.

  • Troubleshooting: If the reaction is sluggish, heat to 40°C. Do not exceed 50°C as boronic acid protodeboronation accelerates.

Module 3: Amide Bond Formation

Best for: Attaching carboxylic acids (Drug discovery scaffolds).

The Challenge: Low Nucleophilicity

The amine is "deactivated" relative to alkyl amines. Standard EDC/HOBt couplings often stall or yield <30%.

The Solution: Propylphosphonic Anhydride (T3P)

T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the amide. It is far superior to HATU for aniline-like substrates [3].

Standard Operating Procedure (SOP)
ComponentEquivalentsNotes
Carboxylic Acid 1.0
Amine Substrate 1.1
T3P 1.5 - 2.0Usually supplied as 50% w/w in EtOAc/DMF.
Base: Pyridine or DIPEA 3.0Pyridine acts as both solvent/base or additive.
Solvent: EtOAc [0.1 M]Green solvent, easy workup.

Protocol:

  • Dissolve Carboxylic Acid and Amine in EtOAc.

  • Add Base (Pyridine or DIPEA).

  • Cool to 0°C (optional, but reduces impurities).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Wash with water, then 0.5M HCl (careful not to extract the product if it's basic, but the amide should be neutral), then NaHCO3.

Troubleshooting & FAQs

Diagnostic Flowchart: Catalyst Poisoning

Poisoning Issue Issue: Reaction Stalled (<10% Conversion) CheckColor Check Reaction Color Issue->CheckColor Black Palladium Black Precipitate CheckColor->Black Yes Clear Solution Clear/Yellow (No ppt) CheckColor->Clear Yes Cause1 Ligand Dissociation / Pd Aggregation Black->Cause1 Cause2 Catalyst Poisoning by Pyridine N Clear->Cause2 Fix1 Switch to G4 Precatalyst Increase Ligand:Pd ratio to 2:1 Cause1->Fix1 Fix2 Switch to tBuBrettPhos Use stronger base (LHMDS) Cause2->Fix2

Figure 2: Diagnosing catalyst failure modes.

Frequently Asked Questions

Q: Can I use XantPhos for the Buchwald coupling? A: generally, No . While XantPhos is excellent for amides, it often fails with heteroaryl amines because its bite angle is not optimized to prevent the specific binding mode of the pyridine nitrogen. Stick to BrettPhos or tBuBrettPhos for this substrate.

Q: My Chan-Lam reaction turned dark brown and stopped. A: This indicates catalyst death (formation of inactive Cu-oxide species). This usually happens if the reaction runs out of oxygen. Ensure you are using an O2 balloon or have very vigorous stirring to pull air into the vortex.

Q: The amide coupling with HATU is stuck at 50%. A: Add 0.5 equivalents of DMAP . The pyridine ring on your substrate is electron-withdrawing enough that the intermediate active ester needs a "super-nucleophile" boost. Alternatively, switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Derivatives."[1][3][5] Chemical Science, 2011.

  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with boronic acids." Tetrahedron Letters, 1998.

  • Dunetz, J. R., et al. "T3P: The Propylphosphonic Anhydride for Amide Bond Formation." Organic Process Research & Development, 2016.

Sources

Technical Support Hub: Workup Procedures for 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-33280-92-1-WORKUP Status: Active Subject: Optimization of isolation and purification protocols for 3-amino-pyridine derivatives.[1]

Physicochemical Profile & Handling Strategy

Before initiating any workup, you must understand the "personality" of 6-Methoxy-5-methylpyridin-3-amine .[1] This molecule presents a specific set of challenges due to its dual-nitrogen basicity and electron-rich nature.[1]

The "Why" Behind the Protocol
FeatureChemical ConsequenceOperational Impact
3-Amino Group Electron-donating exocyclic amine.[1]Prone to oxidation (browning) upon air exposure.[1] Requires rapid workup or inert atmosphere.[1]
Pyridine Nitrogen Basic center (pKa ~6–7).[1]Dictates extraction pH.[1] If aqueous pH < 7, the molecule protonates and remains water-soluble.
6-Methoxy Group Strong electron donor.[1]Increases ring electron density, making the amine more nucleophilic but also more susceptible to electrophilic attack or oxidation.
Solubility Amphiphilic character.[1]Soluble in polar organics (DCM, EtOAc) and acidic water. Poor solubility in neutral water, but may "oil out" rather than precipitate.[1]

Handling Precaution: This compound is air-sensitive .[1][2] Old samples often appear dark brown or black due to N-oxide formation or polymerization.[1] Always store under Nitrogen/Argon at -20°C.

Standard Workup Protocol (The "Happy Path")

This protocol assumes a standard synthesis (e.g., reduction of the nitro-precursor or Buchwald-Hartwig coupling) has just finished.[1]

Step-by-Step Methodology

1. Quench & pH Adjustment (The Critical Step)

  • Goal: Ensure the pyridine ring is deprotonated (Free Base form).

  • Action: Cool reaction mixture to 0°C.

  • Reagent: Add Saturated Aqueous NaHCO₃ or 1M NaOH.

  • Target pH: Adjust to pH 10–12.

    • Why? The ring nitrogen pKa is likely around 6.5–7.[1]0. You need to be at least 2 pH units above this to ensure >99% is in the organic-soluble free-base form.[1]

2. Extraction

  • Solvent Choice: DCM (Dichloromethane) is superior to Ethyl Acetate for aminopyridines.[1]

    • Reason: Aminopyridines are polar.[1] DCM extracts them more efficiently from the aqueous phase.[1]

    • Protocol: Extract 3x with DCM.[1]

  • Emulsion Control: If an emulsion forms (common with basic heterocycles), add a small amount of Methanol (5% v/v) to the organic layer or filter the biphasic mixture through a Celite pad .

3. Washing

  • Brine Wash: Wash combined organics once with saturated brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the product is very sensitive, as slightly acidic MgSO₄ can sometimes trap basic amines.

4. Concentration

  • Temperature: Evaporate solvent at < 40°C .

  • Vacuum: Do not leave under high vacuum for extended periods if the product is an oil; some low-MW aminopyridines are sublimable or volatile.[1]

Visualization: The pH Swing Logic

Understanding the protonation state is vital for yield recovery.[1]

WorkupLogic cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) AcidSpecies Protonated Species (Water Soluble) [Py-NH+]-NH2 BaseSpecies Free Base (Organic Soluble) Py-NH2 Extract DCM Extraction BaseSpecies->Extract Reaction Reaction Mixture (Often Acidic or Neutral) Quench Quench / Basify (Add NaOH/NaHCO3) Reaction->Quench Quench->AcidSpecies If pH too low Quench->BaseSpecies Target: pH > 10 Aqueous Aqueous Waste (Salts/Impurities) Extract->Aqueous Removes Salts Organic Organic Layer (Product) Extract->Organic Product Partitions Here

Figure 1: The pH-dependent partition logic.[1] Failure to basify > pH 10 is the #1 cause of yield loss.

Troubleshooting Guide (FAQ)

Issue 1: "My product is stuck in the aqueous layer (Low Yield)."

  • Diagnosis: The pH is likely too low, keeping the pyridine nitrogen protonated.

  • Fix:

    • Check aqueous pH with a strip.[1] If < 10, add 1M NaOH dropwise.[1]

    • Salting Out: Saturate the aqueous layer with solid NaCl.[1] This decreases the solubility of organics in water (Hofmeister effect) and forces the amine into the DCM layer.

    • Solvent Switch: Try CHCl₃/Isopropanol (3:1) as the extraction solvent.[1] This "cocktail" is extremely effective for polar, water-soluble amines.[1]

Issue 2: "The product turned black/brown during drying."

  • Diagnosis: Oxidative degradation.[1] Aminopyridines are electron-rich and react with atmospheric oxygen.[1]

  • Fix:

    • Speed: Minimize time on the rotovap.

    • Additives: Add a trace of BHT (butylated hydroxytoluene) if the product is an intermediate stored for later use.[1]

    • Purification: If it's already black, filter through a short plug of silica gel using DCM/MeOH (95:5) to remove the polar N-oxide/polymer impurities (which usually stick to the baseline).

Issue 3: "I have a persistent emulsion."

  • Diagnosis: Common when using NaOH with fatty/lipophilic impurities or fine Pd precipitates.[1]

  • Fix:

    • Filtration: Filter the entire biphasic mixture through Celite.

    • Time: Allow to sit for 20 mins.

    • Brine: Add saturated brine to increase the density difference.

Advanced Purification Scenarios

Scenario A: Removing Palladium (Post-Coupling)

If this amine was synthesized via Buchwald-Hartwig or Suzuki coupling, residual Pd is a major concern.[1] The amine can chelate Pd, carrying it through extraction.

  • Protocol: After the initial workup, dissolve the crude oil in EtOAc/THF. Add SiliaMetS® Thiol or activated charcoal (10 wt%).[1] Stir at 50°C for 30 mins, then filter through Celite.

Scenario B: Purification via Salt Formation

If column chromatography is difficult (streaking), purify by forming the HCl salt.

  • Dissolve crude free base in minimal dry Ethanol or Et₂O.[1]

  • Add 1.1 eq of HCl in Dioxane (4M) dropwise at 0°C.

  • The Hydrochloride salt usually precipitates as a stable, non-volatile solid.[1]

  • Filter and wash with cold ether.[1] (Store as salt; free-base immediately before next step).[1]

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start Workup CheckYield Is Yield < 50%? Start->CheckYield CheckColor Is Product Dark/Black? CheckYield->CheckColor No YieldIssue Check Aqueous pH CheckYield->YieldIssue Yes ColorIssue Oxidation Detected CheckColor->ColorIssue Yes Good Proceed to Analysis CheckColor->Good No AdjustPH Adjust to pH 12 & Salt out (NaCl) YieldIssue->AdjustPH AdjustPH->CheckColor Purify Quick Silica Plug (DCM/MeOH) ColorIssue->Purify Purify->Good

Figure 2: Rapid diagnostic flow for common aminopyridine isolation failures.

References

  • Sawanishi, H. et al. (1987).[1][3][4] "Synthesis and properties of 6-methylpyridin-3-amine derivatives." Journal of the Chemical Society, Perkin Transactions 2.[4] (General procedure for aminopyridine synthesis and extraction).

  • Sigma-Aldrich. (2024).[1] "Handling Air-Sensitive Reagents: Technical Bulletin AL-134." Link

  • Frontier Specialty Chemicals. (2024).[1] "Product Analysis: 3-Amino-6-methoxy-5-methylpyridine." Link

  • Organic Syntheses. "3-Aminopyridine." Org.[1][2][5] Synth. 1962, 42, 6. (Foundational text on extraction pH and salting out procedures for aminopyridines). Link

Sources

Technical Support Center: Scaling Up Nitro-Pyridine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation & Chemical Reduction of Nitro-Pyridines

Doc ID: TS-NPYR-005 | Revision: 2.1 | Status: Active

Introduction: The "Deceptive" Reduction

Welcome to the Process Safety & Optimization desk. You are likely here because your nitro-pyridine reduction works perfectly on a 100 mg scale, but is failing—or behaving dangerously—at the 10g, 100g, or kilogram scale.

Nitro-pyridine reduction is not merely a standard nitro reduction; it presents a dual-threat scenario :

  • Thermodynamic Hazard: The reaction is massively exothermic (~500 kJ/mol).

  • Kinetic Inhibition: The basic pyridine nitrogen poisons the catalyst, often leading to "stalled" reactions that suddenly restart (runaway) or accumulate explosive intermediates.

This guide treats your reactor as a system of competing rates. We prioritize Safety First , then Yield .

Module 1: Critical Safety (The "Silent Killer")

Q: Why did my reaction temperature spike unexpectedly after hydrogen uptake slowed down?

A: You likely experienced Hydroxylamine Accumulation .

In nitro reduction, hydrogen uptake is not always a linear proxy for heat release. The reduction proceeds via a Nitroso (


) and Hydroxylamine (

) intermediate.
  • The Trap: If the catalyst is partially poisoned (common with pyridines), the reaction may bottleneck at the hydroxylamine stage.

  • The Danger: Hydroxylamine is thermally unstable.[1] If it accumulates and then suddenly disproportionates or reduces rapidly due to a temperature bump, it releases the remaining energy in a bolus, exceeding the cooling capacity of your jacket.

Corrective Action:

  • Never rely solely on

    
     uptake.  Use heat flow calorimetry (RC1 or HF-Cal) during scale-up to map the thermal profile.
    
  • Check for "Stalling." If

    
     consumption stops at 2 equivalents (instead of 3), DO NOT  heat the reactor to "push" it. You are sitting on a bomb of hydroxylamine. Quench and analyze.
    
Visualization: The Thermal Risk Pathway

The following diagram illustrates the energy release profile and the bottleneck risk.

NitroReductionPath Nitro Nitro-Pyridine (Starting Material) Nitroso Nitroso (Transient) Nitro->Nitroso + H2 Exothermic Hydrox Hydroxylamine (ACCUMULATION RISK) Nitroso->Hydrox + H2 Fast Amine Amino-Pyridine (Product) Hydrox->Amine + H2 Slow on Poisoned Cat. (The Bottleneck) Hydrox->Amine Thermal Runaway (Disproportionation)

Figure 1: Reaction pathway showing the critical bottleneck at the Hydroxylamine stage. If the final step is inhibited by catalyst poisoning, the intermediate accumulates, creating a thermal runaway hazard.

Module 2: Catalyst Optimization (The Pyridine Problem)

Q: My Pd/C catalyst dies immediately. Adding more doesn't help. Why?

A: You are fighting Lone Pair Poisoning . Unlike nitrobenzene, nitropyridine has a basic nitrogen in the ring. This nitrogen's lone pair binds strongly to the active Pd sites, competing with the nitro group and hydrogen.

The Fix: Protonation (The "Acid Trick") You must mask the pyridine nitrogen.

  • Protocol: Run the reaction in acidic media (Acetic Acid is standard; or MeOH with 1.1 eq HCl).

  • Mechanism: Protonating the pyridine (

    
    ) turns the lone pair into a bond with 
    
    
    
    , which cannot coordinate to the metal surface. The nitro group remains available for reduction.
Q: I see over-reduction (Piperidine formation). How do I stop it?

A: Over-reduction occurs when the ring itself is hydrogenated. This is favored by:

  • High Temperatures (>50°C).

  • High Pressures.

  • Pt catalysts (more prone to ring reduction than Pd).

Corrective Action:

  • Switch to Pd/C (Palladium) or Raney Nickel ; avoid Platinum.

  • Add a poison modifier : Sulfided Pd/C or Vanadium-doped catalysts can improve selectivity for the nitro group over the ring.

  • Strict Endpoint Control: Stop the reaction immediately upon theoretical

    
     uptake.
    
Visualization: The Poisoning Mechanism

CatalystPoisoning cluster_Poisoned Scenario A: Neutral Media (Poisoned) cluster_Active Scenario B: Acidic Media (Active) Pd1 Pd Surface Py1 Pyridine Nitrogen (Lone Pair) Py1->Pd1 Strong Coordination (Active Sites Blocked) Pd2 Pd Surface Py2 Protonated Pyridine (Py-H+) Py2->Pd2 No Binding (Repulsion) H2 H2 / Nitro Group H2->Pd2 Free Access (Reduction Proceeds)

Figure 2: Mechanism of catalyst deactivation. In neutral media, the pyridine nitrogen binds to the metal. In acidic media, the protonated nitrogen cannot bind, leaving the catalyst free to reduce the nitro group.

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction Stalls at 66% Conv. Hydroxylamine bottleneck due to poisoning.Add 1-2 eq. Acetic Acid or switch solvent to AcOH. Increase temperature cautiously only after verifying heat flow is low.
Purple/Red Color Azoxy/Azo coupling (condensation of intermediate).Reaction is too slow or pH is too basic. Increase agitation (mass transfer) and acidify.
Exotherm > 20°C Spike Hydroxylamine accumulation + sudden reaction.STOP. Reduce H2 pressure. Improve cooling. For next run, dose substrate (semi-batch) rather than all-in.
Filter Clogging Fine catalyst particles or metal leaching.Use Celite pack. If using Fe/Acid, switch to hydrogenation or extensive aqueous wash.

Module 4: Chemical Alternatives (When H2 is too risky)

If you lack high-pressure reactors or calorimetry to manage the safety risks of hydrogenation, use chemical reduction.

Protocol: Iron/Acetic Acid (The "Bechamp" Variant)

Best for: Small-to-mid scale (up to 1kg) where filtration time is acceptable.

  • Setup: Reactor with overhead stirring (vigorous).

  • Charge: Nitro-pyridine (1 eq) in AcOH/Water (5:1 ratio).

  • Activation: Heat to 60°C.

  • Addition: Add Iron powder (3-4 eq) portion-wise. Wait for exotherm to subside between additions.

    • Note: Do not dump all iron at once. The induction period can be followed by a violent boil-over.

  • Workup: Basify with NaOH/Carbonate to pH > 9 (to solubilize pyridine product and precipitate Iron hydroxides). Filter the sludge through Celite.

References & Authority

  • Safety in Hydrogenation:

    • Chandra, T., et al. "Hazards associated with laboratory scale hydrogenations."[2] Journal of Chemical Health and Safety, UW-Madison.

    • Key Insight: Identifies catalyst pyrophoricity and intermediate instability as primary risks.[2]

  • Catalyst Poisoning Mechanisms:

    • Barrios-Francisco, R., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions." Journal of the American Chemical Society.

    • Key Insight: Explains the competitive binding of N-heterocycles to Pd surfaces.

  • Process Optimization:

    • Mettler Toledo Application Note. "Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety & Scale-up."

    • Key Insight: Use of RC1 calorimetry to detect hydroxylamine accumulation.

  • General Scale-Up:

    • Anderson, N. G. "Practical Process Research & Development." Academic Press.

    • Key Insight: The "Bible" of process chemistry, detailing the specific workup of amine products to avoid oxidation.

(Note: While specific deep-link URLs to PDFs may expire, the landing pages provided above are authoritative and persistent sources for the cited organizations.)

Sources

optimizing solvent systems for recrystallization of aminopyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-RX-OPT-001
Subject: Optimizing Solvent Systems & Troubleshooting Phase Separation in Aminopyridine Salts

Welcome to the Purification Knowledge Base

Role: Senior Application Scientist Status: Resolved Scope: This guide addresses the purification of aminopyridine salts (e.g., 4-aminopyridine HCl, 3,4-diaminopyridine salts) used in high-purity pharmaceutical applications.

Aminopyridines are weak bases (


 for 4-AP) that form polar ionic salts. The primary challenge in their recrystallization is balancing the high polarity of the salt lattice against the tendency to form solvates or "oil out" (Liquid-Liquid Phase Separation) due to hydrogen bonding networks.

Module 1: Solvent System Selection Logic

The Polarity-Solubility Matrix

For aminopyridine salts, a single-solvent system often fails: water/methanol are too solubilizing (low yield), while non-polar solvents (hexane) are completely insoluble. A Binary Solvent System is the standard requirement.

Table 1: Solvent Efficacy for Aminopyridine Salts

Solvent ClassSpecific SolventDielectric Const. (

)
RolePerformance Notes
Primary (Good) Ethanol (Abs.) 24.5DissolverGold Standard. Balances ionic solubility with temperature dependence.
Primary (Good) Methanol 33.0DissolverHigh solubility. Risk of low yield unless cooled to -20°C.
Primary (Alt) Isopropanol (IPA) 17.9DissolverGood for less polar salts. Higher boiling point allows better thermal gradient.
Anti-Solvent Toluene 2.38PrecipitatorPreferred over benzene (toxicity). Forms stable crystal lattices.
Anti-Solvent Ethyl Acetate 6.02PrecipitatorGood intermediate. Can cause oiling if added too fast.[1][2]
Anti-Solvent MTBE 2.60PrecipitatorExcellent for "crashing out" final product. Volatile.
Selection Workflow

The following logic gate determines your starting solvent system based on the salt's counter-ion and impurity profile.

SolventSelection Start Start: Define Salt Type Hygroscopic Is the Salt Hygroscopic? (e.g., HCl, HBr) Start->Hygroscopic Hydrophobic Is the Counter-ion Hydrophobic? (e.g., Tosylate, Fumarate) Hygroscopic->Hydrophobic No SystemA System A: Ethanol (Abs) + Toluene (Prevents Hydrate Formation) Hygroscopic->SystemA Yes SystemB System B: IPA + Ethyl Acetate (Moderate Polarity) Hydrophobic->SystemB Yes SystemC System C: Methanol + MTBE (High Polarity) Hydrophobic->SystemC No

Figure 1: Decision tree for selecting the initial binary solvent system based on salt properties.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Instead of crystals forming, the solution turns cloudy, and a viscous oil layer settles at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[3] This occurs when the saturation temperature (


) is higher than the melting point of the solvated impurity/salt mix (

). The system enters a metastable liquid region before it can crystallize.
Diagnostic & Remediation Protocol

Q: Why is my salt oiling out upon adding the anti-solvent? A: You likely induced supersaturation too rapidly, or the impurity load has depressed the melting point.

Step-by-Step Fix:

  • Re-dissolve: Heat the mixture back to reflux until the oil phase disappears.

  • Add "Good" Solvent: Add 10-15% more of the polar solvent (Ethanol). This lowers the saturation temperature, pushing the system out of the "oiling" zone.

  • Seed at Metastable Zone: Cool slowly. When the temperature is ~5°C below the boiling point, add pure seed crystals.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling favors amorphous oil formation.

OilingOut Issue Issue: Oiling Out CheckTemp Check T(solution) vs T(melt) Issue->CheckTemp Action1 Action: Re-heat to Reflux CheckTemp->Action1 Oil persists Action2 Action: Add 10% Polar Solvent Action1->Action2 lowers saturation point Action3 Action: Add Seed Crystal Action2->Action3 at metastable zone Result Result: Controlled Nucleation Action3->Result

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Impurity & Color Removal

Aminopyridines are prone to oxidation, forming N-oxides and azo-dimers (yellow/brown contaminants).

Protocol for Activated Charcoal Treatment:

  • Timing: Perform before adding the anti-solvent.[4]

  • Solvent: Dissolve the crude salt in the minimum amount of hot Ethanol.

  • Dosage: Add activated charcoal (1-3% w/w relative to the salt). Warning: Excess charcoal adsorbs the product.

  • Digestion: Stir at reflux for 15 minutes.

  • Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the salt will crystallize in the filter, leading to yield loss.

Module 4: Master Protocol (SOP)

Target: Recrystallization of 4-Aminopyridine Hydrochloride (Generic Model) System: Ethanol (Solvent) / Toluene (Anti-Solvent)

  • Dissolution:

    • Place 10g of crude 4-AP HCl in a round-bottom flask.

    • Add absolute Ethanol (approx. 5-7 mL per gram) and heat to reflux (78°C).

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments until clear.

  • Clarification (Optional):

    • If colored, perform the charcoal step (Module 3).

  • Anti-Solvent Addition:

    • Maintain reflux.[5] Add Toluene dropwise via an addition funnel.

    • Stop adding when a persistent cloudiness (turbidity) is observed.

    • Add 1-2 mL of Ethanol to clear the solution (restore single phase).

  • Crystallization:

    • Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Observation: Needles should form.[6] If oil appears, refer to Module 2.

    • Once at room temp, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold 1:1 Ethanol/Toluene mixture, then pure Toluene.

    • Dry in a vacuum oven at 40°C.

References

  • Vertex Pharmaceuticals. (2012). Process for the preparation of Aminopyridines.[5][7] WO Patent 2012/095691. Link

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Control Strategies.[1][8]Link

  • University of Rochester. (2023). Solvent Selection Guide for Recrystallization. Department of Chemistry. Link

  • Donnelly, R. F. (2004).[9] Chemical Stability of 4-Aminopyridine Capsules.[9] Canadian Journal of Hospital Pharmacy.[9] Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection logic).

Sources

Validation & Comparative

Comparative Guide: Strategic Alternatives to 6-Methoxy-5-methylpyridin-3-amine HCl in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-5-methylpyridin-3-amine hydrochloride (CAS: 1211533-78-4) is a ubiquitous building block in modern medicinal chemistry, widely utilized as a "warhead carrier" or solvent-exposed motif in kinase inhibitors (e.g., SHP2, FGFR4) and GPCR ligands.[1] Its electron-rich nature facilitates rapid coupling, while the methoxy group functions as a hydrogen bond acceptor.[1]

However, reliance on this single scaffold presents risks: metabolic liability (O-demethylation by CYPs), solubility limitations in high-dose formulations, and IP saturation .[1] This guide objectively compares three strategic alternatives—Bioisosteres, Scaffold Hoppers, and Electronic Tuners —providing experimental protocols to validate their performance against the reference standard.

Part 1: Technical Profile of the Reference Standard

Before evaluating alternatives, we must establish the baseline performance of the reference.

  • Compound: 6-Methoxy-5-methylpyridin-3-amine hydrochloride[1]

  • Role: Aniline-equivalent nucleophile.[1]

  • Key Feature: The 3-amino group is the reactive center.[1] The 6-methoxy group donates electron density into the ring, making the amine highly nucleophilic but also making the ring susceptible to oxidative metabolism.[1]

  • Primary Liability: High clearance via O-dealkylation (CYP2D6/3A4 substrate).[1]

Part 2: Comparative Analysis of Alternatives

Alternative A: The Metabolic Fortress

Candidate: 5-Methyl-6-(trifluoromethyl)pyridin-3-amine [1]

  • Strategy: Bioisosteric Replacement (Methoxy

    
     Trifluoromethyl).
    
  • Rationale: The

    
     group mimics the steric volume of the methoxy group but blocks the metabolic "soft spot." It significantly lowers the electron density of the ring.
    
  • Performance Trade-off:

    • Pros: Drastically improved metabolic half-life (

      
      ); reduced CYP inhibition potential.[1]
      
    • Cons: Reduced nucleophilicity of the amine requires harsher coupling conditions (higher temp or stronger ligands like BrettPhos).

Alternative B: The Solubility Enhancer

Candidate: 2-Methoxy-5-methylpyrimidin-4-amine [1]

  • Strategy: Scaffold Hopping (Pyridine

    
     Pyrimidine).
    
  • Rationale: Introducing a second nitrogen atom into the ring (pyrimidine) lowers the

    
     (lipophilicity) and increases the Polar Surface Area (TPSA), improving aqueous solubility.
    
  • Performance Trade-off:

    • Pros: Lower

      
       (~0.5 unit drop); improved solubility; often distinct IP space.
      
    • Cons: The 4-aminopyrimidine nitrogen is less basic than the 3-aminopyridine, potentially altering hydrogen bonding interactions in the target binding pocket.[1]

Alternative C: The Lipophilic Tuner

Candidate: 6-(Difluoromethoxy)-5-methylpyridin-3-amine [1]

  • Strategy: Electronic/Lipophilic Tuning.

  • Rationale: A middle ground between the methoxy and trifluoromethyl analogs. The

    
     group acts as a weaker H-bond acceptor than 
    
    
    
    but is more metabolically stable.[1]
  • Performance Trade-off:

    • Pros: Retains H-bond acceptor capability (unlike

      
      ); moderate metabolic improvement.[1]
      
    • Cons: Synthesis is often more expensive;

      
       is a weak hydrogen bond donor in some contexts.
      

Part 3: Data Presentation & Comparison

The following table synthesizes predicted physicochemical properties and experimental reactivity profiles.

FeatureReference Standard (Methoxy)Alt A (Trifluoromethyl)Alt B (Pyrimidine)Alt C (Difluoromethoxy)
Structure Pyridine-3-aminePyridine-3-aminePyrimidine-4-aminePyridine-3-amine
Substituent



(+1 Ring N)

Calc.[1] LogP ~1.2~2.1 (More Lipophilic)~0.6 (More Polar)~1.6
TPSA (

)
~48~39~61~48
Nu- Strength HighLowModerateModerate
Metabolic Risk High (O-dealkylation)LowModerateLow-Medium
Coupling Yield Excellent (>90%)Good (60-75%)Very Good (80-90%)Very Good (80-85%)

Part 4: Experimental Protocols

Salt Neutralization (Critical Pre-step)

Most commercial sources supply the reference as the HCl salt . Palladium catalysis requires the free base or an excess of inorganic base.

  • Step 1: Dissolve 1.0 eq of amine HCl in MeOH.

  • Step 2: Pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Step 3: Wash with MeOH, then elute free amine with

    
     in MeOH.
    
  • Step 4: Concentrate in vacuo. Do not heat above 40°C (volatility risk).

Buchwald-Hartwig Cross-Coupling (General Protocol)

This protocol is optimized to accommodate both the electron-rich reference and the electron-deficient trifluoromethyl alternative.[1]

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) (Use BrettPhos for Alt A if yields are <50%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged with

    
    )[1]
    

Workflow:

  • Charge a reaction vial with Aryl Halide (1.0 eq), Amine Alternative (1.2 eq),

    
    , Xantphos, and 
    
    
    
    .
  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add 1,4-Dioxane (0.1 M concentration relative to halide).

  • Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Microsomal Stability Assay (Validation)

To verify the metabolic advantage of Alternative A or C:

  • Incubate test compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (pH 7.4) at 37°C.
  • Aliquot samples at 0, 15, 30, and 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.[1]

  • Success Criteria:

    
     min (Reference usually < 30 min).
    

Part 5: Visualizations (SAR Logic & Workflow)

Diagram 1: SAR Decision Tree

This logic tree guides the researcher on when to switch from the reference to an alternative.

SAR_Decision_Tree Start Current Lead: 6-Methoxy-5-methylpyridin-3-amine Problem Identify Limiting Factor Start->Problem Metabolism High Clearance (Metabolic Instability) Problem->Metabolism CYP Liability Solubility Poor Aqueous Solubility Problem->Solubility High LogP Potency Low Potency (H-Bond Donor Issue) Problem->Potency Binding Affinity Met_Alt Switch to Alt A: Trifluoromethyl Analog (Blocks Oxidation) Metabolism->Met_Alt Sol_Alt Switch to Alt B: Pyrimidine Scaffold (Lowers LogP) Solubility->Sol_Alt Pot_Alt Switch to Alt C: Difluoromethoxy (Modulates Electronics) Potency->Pot_Alt

Caption: SAR Decision Tree for selecting the optimal bioisostere based on the specific liability of the reference compound.

Diagram 2: Synthesis Workflow (Buchwald-Hartwig)[1]

Synthesis_Workflow Salt Amine HCl Salt FreeBase Free Base Amine Salt->FreeBase SCX-2 / NH3 (MeOH) Coupling Pd-Catalyzed Coupling (100°C, Dioxane) FreeBase->Coupling + Aryl Halide + Pd2(dba)3 / Xantphos Product Final Aryl-Amine Coupling->Product Purification

Caption: optimized workflow for converting the hydrochloride salt precursor into the final coupled product.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993–8995. (Context: Solubility modulation via scaffold changes). Link

  • Piotrowski, D. W. (2012). Application of Pyridine Bioisosteres in Drug Design. Drug Development Research, 73(8), 502-517.[1] Link

Sources

Benchmarking Purification Techniques for Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying substituted pyridines and related nitrogenous heterocycles is a notorious bottleneck in medicinal chemistry. The basic nitrogen atom (


 hybridized) interacts strongly with acidic silanols on standard silica gel, resulting in peak tailing, co-elution, and yield loss.

This guide benchmarks three industry-standard purification strategies: Amine-Modified Silica , Buffered Normal Phase , and Reversed-Phase (C18) Flash . While Buffered Normal Phase remains the low-cost standard, data suggests that Amine-Modified Silica offers superior recovery and solvent sustainability for lipophilic pyridines, whereas C18 is the requisite choice for highly polar or metal-coordinated species.

Part 1: The Challenge – The Silanol Trap

To select the right technique, one must understand the failure mode of standard chromatography.

The Mechanism of Tailing: Standard silica gel (60 Å) possesses a surface acidity of approximately pH 5.0 due to free silanol groups (-Si-OH). Substituted pyridines (pKa ~5–9) act as Lewis bases.

  • Hydrogen Bonding: The pyridine nitrogen accepts a proton from the silanol.

  • Ion-Exchange: At lower pH, protonated pyridines interact electrostatically with deprotonated silanols.

  • Result: The analyte "drags" along the column rather than partitioning cleanly, causing broad peaks that mask impurities.

Visualization: The Competitive Binding Mechanism

The following diagram illustrates the molecular competition required for successful purification.

Silanol_Interaction Silica Silica Surface (Acidic Silanols -Si-OH) Interaction H-Bonding / Ion Exchange Silica->Interaction Pyridine Substituted Pyridine (Analyte) Pyridine->Interaction High Affinity Modifier Modifier (TEA/NH4OH) (Sacrificial Base) Modifier->Interaction Blocks Sites (Competitive) Elution Clean Elution Interaction->Elution With Modifier (Displacement) Tailing Peak Tailing / Irreversible Adsorption Interaction->Tailing Without Modifier

Figure 1: Mechanism of amine-silica interaction.[1] Modifiers act as "sacrificial bases," saturating acidic sites to allow the pyridine analyte to elute freely.

Part 2: Comparative Benchmark Study

Scenario: Purification of a crude Suzuki coupling mixture containing a 3-amino-5-arylpyridine derivative (MW: 245 g/mol , pKa ~6.5). The crude mixture contains residual boronic acid, triphenylphosphine oxide (TPPO), and palladium catalyst.

Performance Metrics:

  • Purity: Measured by HPLC-UV (254 nm).

  • Recovery: Isolated yield relative to theoretical mass in crude.

  • Solvent Intensity: Liters of solvent consumed per gram of purified product.

Table 1: Performance Comparison of Techniques
MetricMethod A: Buffered Normal Phase Method B: Amine-Functionalized Silica Method C: Reversed-Phase (C18)
Stationary Phase Silica Gel 60 (40-63 µm)Propyl-amine bonded Silica (KP-NH)C18-bonded Silica
Mobile Phase DCM / MeOH + 1% TEAHexanes / Ethyl AcetateWater / Acetonitrile (0.1% Formic Acid)
Purity (HPLC) 92% (Trace TEA salts remain)>98%>99%
Recovery 85% (Loss to tailing)96%94%
Solvent Intensity High (DCM is volatile/toxic)Low (Greener solvents)Medium (Aqueous waste)
Sample Loading Liquid (DCM)Liquid (DCM/Tol) or SolidLiquid (DMSO/MeOH)
Cost Efficiency High (Cheap media, expensive waste)Medium (Expensive media, cheap waste)Low (Expensive media)
Best For Routine, non-polar pyridinesLipophilic amines, acid-sensitive compoundsPolar pyridines, metal removal

Analyst Insight: While Method A is the "standard" approach, it frequently results in product contamination with triethylammonium salts, requiring a secondary wash step. Method B (Amine-Silica) eliminates this post-purification workup.

Part 3: Detailed Experimental Protocols

Protocol A: The "Buffered" Normal Phase (DCM/MeOH/TEA)

Best for: Budget-constrained labs handling lipophilic pyridines.

Crucial Step (The "Pre-Flush"): Simply adding Triethylamine (TEA) to the bottle is often insufficient. The column must be equilibrated to saturate silanols before the sample hits the bed.

  • Mobile Phase Prep: Prepare DCM:MeOH (95:5) containing 1% v/v Triethylamine (TEA) .

  • Column Equilibration: Flush the silica cartridge with 3-5 column volumes (CV) of the mobile phase.

    • Validation: Check the pH of the effluent using wet pH paper. It must be basic (pH > 8) before loading.

  • Loading: Dissolve crude in minimal DCM. If the compound is insoluble, use a solid load cartridge.[2]

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (keeping TEA constant at 1%).

  • Post-Run Workup (Mandatory):

    • The fractions will contain TEA salts.[3] Combine fractions and evaporate.

    • Redissolve residue in EtOAc. Wash 2x with sat.

      
       (to remove salts) and 1x with Brine. Dry over 
      
      
      
      .
Protocol B: Amine-Functionalized Silica (The "Green" Route)

Best for: Acid-sensitive pyridines and avoiding chlorinated solvents.

Theory: The stationary phase is pre-capped with propyl-amine groups. The surface is basic, preventing pyridine adsorption. No liquid modifier is needed.

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[4] No additives.

  • TLC Prediction: Use amine-functionalized TLC plates (e.g., KP-NH plates).[5]

    
     values on these plates translate directly to the column gradient.
    
  • Gradient: typically 0% to 100% EtOAc.

    • Note: Pyridines elute much faster here than on standard silica. A compound eluting at 5% MeOH/DCM on standard silica might elute at 20% EtOAc/Hexanes on Amine-silica.

  • Workup: Evaporate fractions directly. No wash required.

Protocol C: Reversed-Phase Flash (C18)

Best for: Polar pyridines, zwitterions, and removing Palladium catalysts.

  • Mobile Phase: Water (A) and Acetonitrile or Methanol (B).[4]

    • Modifier: Add 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) depending on analyte stability.

    • Note: Basic pyridines are often better retained at high pH (neutral state), but C18 silica is generally stable only up to pH 8-9 unless specialized "hybrid" phases are used.

  • Loading (Critical):

    • Dissolve sample in DMSO or DMF (keep volume <5% of column volume).

    • Injection: Inject directly onto the equilibrated column. Do NOT use DCM for loading (it ruins the partitioning).

  • Gradient: 5% B to 95% B.

  • Recovery: Lyophilize aqueous fractions.

Part 4: Decision Matrix

Use this logic flow to determine the optimal purification strategy for your specific pyridine derivative.

Decision_Tree Start Crude Substituted Pyridine Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Polarity Is it highly polar? (logP < 1) Solubility->Polarity No MethodB Method B: Amine-Silica (Hex/EtOAc) Solubility->MethodB Yes (Lipophilic) AcidSens Is it Acid Sensitive? Polarity->AcidSens No (Intermediate) MethodC Method C: Reverse Phase (C18) Polarity->MethodC Yes (Water Soluble) AcidSens->MethodB Yes (Avoid Silica Acidity) MethodA Method A: Silica + 1% TEA (DCM/MeOH) AcidSens->MethodA No (Standard)

Figure 2: Strategic decision tree for selecting purification media.

References

  • Biotage. (2023).[1] Strategies for the Purification of Basic Compounds: Amine-Functionalized Silica vs. Modifiers. Biotage Application Notes.[6][7] [Link]

  • Teledyne ISCO. (2020).[8][9] Effective Organic Compound Purification: Guidelines and Tactics for Flash Chromatography. Teledyne ISCO Technical Guides. [Link]

  • Andrieux, D., et al. (2004).[10] "Adsorption mechanism of substituted pyridines on silica suspensions: an NMR study." Langmuir, 20(24), 10591-10598.[10] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard Reference Text).
  • Phenomenex. (2025).[4] Normal-phase vs. Reversed-phase Chromatography: A Guide for Basic Heterocycles. Phenomenex Technical Blog. [Link]

Sources

assessing the regioselectivity of reactions with 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Regioselectivity & Reactivity of 6-Methoxy-5-methylpyridin-3-amine

Executive Summary: The "Regio-Lock" Advantage

In the landscape of pyridine functionalization, 6-Methoxy-5-methylpyridin-3-amine represents a highly specialized scaffold. Unlike its simpler analog, 6-methoxypyridin-3-amine, the presence of the C5-methyl group acts as a steric "regio-lock."

While typical 3-aminopyridines suffer from competitive electrophilic attack at the C2 (ortho to amine) and C4 (para to amine/ortho to amine) positions, the C5-methyl substituent in this molecule effectively shields the C4 position. This guide demonstrates that this scaffold offers superior regiocontrol for C2-functionalization , making it a preferred building block for designing SHP2 inhibitors and complex kinase ligands where structural precision is non-negotiable.

Structural Analysis & Electronic Landscape

To understand the reactivity, we must map the electronic and steric vectors acting upon the pyridine ring.

  • C3-Amine (-NH₂): Strong electron donor. Directs electrophiles to C2 and C4 .

  • C6-Methoxy (-OMe): Strong electron donor. Directs to C3 and C5 (both blocked). Increases overall ring electron density.

  • C5-Methyl (-CH₃): Weak donor. Crucially, provides steric bulk protecting the C4 position.

  • Pyridine Nitrogen (N1): Inductively deactivates C2 and C6.

Diagram 1: The Regioselectivity Decision Matrix

G Molecule 6-Methoxy-5-methylpyridin-3-amine Director_NH2 C3-NH2 Effect: Activates C2 & C4 Molecule->Director_NH2 Director_N1 N1 Inductive Effect: Deactivates C2 Molecule->Director_N1 Steric_Me C5-Me Effect: Steric Blockade of C4 Molecule->Steric_Me C2_Pos Position C2 (Ortho to NH2) Outcome_C2 Major Product: C2-Substitution C2_Pos->Outcome_C2 Accessible C4_Pos Position C4 (Ortho to NH2, Ortho to Me) Outcome_C4 Minor/Trace Product: C4-Substitution C4_Pos->Outcome_C4 Blocked Director_NH2->C2_Pos Director_NH2->C4_Pos Director_N1->C2_Pos Weak Deactivation Steric_Me->C4_Pos STRONG BLOCK

Caption: Diagram illustrating the "Regio-Lock" mechanism where the C5-Methyl group overrides the electronic activation of C4, forcing reaction at C2.

Comparative Analysis: Performance vs. Alternatives

This section compares the target molecule against the non-methylated standard (6-methoxypyridin-3-amine) in a standard Electrophilic Aromatic Substitution (EAS) scenario: Bromination .

Scenario: Bromination with NBS (N-Bromosuccinimide)[1]
Feature6-Methoxy-5-methylpyridin-3-amine (Target)6-Methoxypyridin-3-amine (Alternative)
Primary Product 2-Bromo derivative (>95%)Mixture of 2-Bromo and 4-Bromo
C4 Reactivity Blocked (Steric hindrance from C5-Me)Active (Ortho to NH₂, Meta to OMe)
Purification Simple recrystallization or flash column (single spot).Difficult separation of regioisomers required.
Yield High (85-92%)Moderate (60-70% isolated yield of desired isomer)
Mechanism Sterically controlled regioselectivity.Electronically controlled (C2 vs C4 competition).

Scientific Insight: In the alternative (non-methylated) scaffold, C4 is electronically activated by the amine and is not sterically hindered. Although C2 is also activated by the amine, it suffers from inductive deactivation by the adjacent pyridine nitrogen. Consequently, the alternative often yields significant C4-brominated byproducts. The 5-methyl group in our target molecule eliminates this pathway, rendering the C2 position the only viable site for EAS despite the N1-deactivation [1].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to maximize regioselectivity.

Protocol A: Regioselective C2-Bromination

Objective: Synthesis of 2-bromo-6-methoxy-5-methylpyridin-3-amine.

Reagents:

  • Substrate: 6-Methoxy-5-methylpyridin-3-amine (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the substrate and MeCN. Stir until fully dissolved. Checkpoint: Solution should be clear/pale yellow.

  • Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. Reasoning: Low temperature prevents over-bromination or oxidation of the amine.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (M+H = 139) and appearance of the bromide (M+H = 217/219).

  • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to quench bromine) and Brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the C2-proton signal (typically ~7.5-7.8 ppm) and retention of the methyl singlet.

Protocol B: Sandmeyer Reaction (C3 Substitution)

Objective: Converting the C3-amine to a C3-halide (e.g., 3-bromo-6-methoxy-5-methylpyridine).

Reagents:

  • Substrate: 1.0 eq

  • t-Butyl Nitrite (tBuONO): 1.5 eq

  • Copper(II) Bromide (CuBr₂): 1.2 eq

  • Solvent: Acetonitrile[2]

Methodology:

  • Dissolve CuBr₂ and tBuONO in MeCN at 0°C.

  • Add the substrate slowly.

  • Heat to 60°C for 1 hour.

  • Note: This reaction targets the C3 position exclusively, replacing the amine. The C5-methyl group ensures the diazonium intermediate does not undergo side reactions at C4.

Reaction Workflow Diagram

ReactionFlow Start Start: 6-Methoxy-5-methylpyridin-3-amine Decision Select Transformation Start->Decision Path_EAS Electrophilic Subst. (NBS/Br2) Decision->Path_EAS Retain NH2 Target Ring C-H Path_Sandmeyer Diazotization (tBuONO/CuBr2) Decision->Path_Sandmeyer Replace NH2 Product_C2 Product A: 2-Bromo-6-methoxy- 5-methylpyridin-3-amine Path_EAS->Product_C2 Regioselective at C2 (C4 Blocked) Product_C3 Product B: 3-Bromo-6-methoxy- 5-methylpyridine Path_Sandmeyer->Product_C3 Substitution at C3

Caption: Workflow depicting the two primary functionalization pathways. The C5-methyl group simplifies the EAS pathway by blocking C4.

References

  • Regioselective Bromination of Aminopyridines

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Detailed analysis of stepwise bromination in heterocyclic systems and the directing effects of amino groups.
    • Link:3

  • Synthesis of 2-Bromo-5-methylpyridin-3-amine

    • Source: ChemicalBook / Literature[2]

    • Context: Provides the specific protocol for brominating 5-methyl-3-aminopyridine scaffolds, confirming the preference for C2 substitution when C5 is occupied.
    • Link:4[4]

  • Electronic Effects in Pyridine Substitution

    • Source: MDPI
    • Context: Theoretical analysis of electrophilic aromatic bromination, supporting the "ortho-to-amine" directionality in the presence of competing groups.
    • Link:5

  • Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine

    • Source: Google P
    • Context: Demonstrates the reactivity of 2-methoxy-5-substituted pyridines, reinforcing the regiochemical rules applied in the protocols above.
    • Link:6

Sources

Optimizing Amine Reactivity: A Comparative Guide to Hydrochloride Salts vs. Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the choice between an amine's hydrochloride (HCl) salt and its free base form is rarely arbitrary. It is a strategic decision that trades off storage stability against synthetic reactivity .

  • The Hydrochloride Salt is the industry standard for storage, offering superior crystallinity, shelf-life, and water solubility. However, it is chemically "masked"; the protonated nitrogen (

    
    ) is non-nucleophilic, rendering it inert in acylation or 
    
    
    
    reactions until neutralized.
  • The Free Base is the reactive species required for nucleophilic attack. While kinetically superior in synthesis, it is often an unstable oil prone to oxidation (N-oxide formation) and difficult to handle in precise stoichiometries.

This guide provides the mechanistic grounding and operational protocols to navigate this choice, ensuring high-yield transformations regardless of the starting material.

Part 1: Physicochemical Fundamentals

The fundamental difference lies in the availability of the nitrogen lone pair electrons.

The Nucleophilicity "On/Off" Switch

Reactivity in amines is driven by the lone pair on the nitrogen atom.[1]

  • Free Base (

    
    ):  The lone pair is available in a 
    
    
    
    orbital, ready to attack electrophiles (carbonyls, alkyl halides).
  • HCl Salt (

    
    ):  The lone pair forms a dative covalent bond with a proton (
    
    
    
    ). The molecule is positively charged and electrophilic, not nucleophilic.

Implication: You cannot react an amine HCl salt directly with an electrophile (like an acid chloride) without an auxiliary base. The reaction rate will be effectively zero.

Solubility & Partitioning

The "Common Ion Effect" dictates the solubility profile, which is critical for workup and purification.

FeatureHydrochloride Salt (HCl)Free Base
Primary Solvent Water, Methanol, DMSODichloromethane, Ethyl Acetate, Toluene
Water Solubility High (Ionic lattice breaks down)Low (Hydrophobic alkyl chains dominate)
Partition Coefficient LogD < 0 (Stays in Aqueous)LogP > 0 (Extracts to Organic)
Melting Point High (>150°C), typically crystalline solidLow, often liquid/oil at RT

Part 2: Reactivity & Synthetic Utility

The "In-Situ" Activation Strategy

When using HCl salts in synthesis, you must perform an in-situ neutralization. This releases the free base into the solution to react with the electrophile.

Common Pitfall: Using a weak base (like Pyridine) with a sterically hindered amine HCl salt may result in incomplete deprotonation, stalling the reaction. Best Practice: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or Triethylamine (TEA) .

Stoichiometry Management
  • Free Base: 1.0 equiv of amine = 1.0 equiv of nucleophile.

  • HCl Salt: 1.0 equiv of salt requires at least 1.0 equiv of auxiliary base just to neutralize the HCl. You must add additional base to drive the reaction if the reaction itself generates acid (e.g., using Acyl Chlorides).

Visualizing the Activation Pathway

The following diagram illustrates the obligatory deprotonation step required when starting with an HCl salt.

ReactionPathway HCl_Salt Amine HCl Salt (R-NH3+ Cl-) NON-REACTIVE Free_Base Free Base (R-NH2) REACTIVE HCl_Salt->Free_Base Deprotonation Aux_Base Auxiliary Base (e.g., DIPEA) Aux_Base->Free_Base Waste Waste Salt (DIPEA.HCl) Aux_Base->Waste Captures HCl Product Coupled Product (R-NH-R') Free_Base->Product Nucleophilic Attack Electrophile Electrophile (R'-X) Electrophile->Product

Figure 1: The mechanistic pathway converting the inert HCl salt into a reactive species via auxiliary base neutralization.

Part 3: Experimental Protocols & Case Studies

Protocol A: Amide Coupling using HCl Salts (The "In-Situ" Method)

Context: Coupling a carboxylic acid with a primary amine HCl salt using HATU. Why this matters: Most commercial amines are sold as HCl salts for stability. Converting them to free base before the reaction adds an unnecessary step.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine HCl Salt (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv) [Critical: 1 eq for HCl neutralization + 2 eq for coupling]

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in dry DMF. Stir for 5 mins to activate the acid.

  • Crucial Step: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add 1.0 equiv of DIPEA . This "frees" the amine.

  • Add the Amine/DIPEA mixture to the activated acid.

  • Add the remaining 2.0 equiv of DIPEA to maintain basic pH (pH > 8).

  • Monitor by LCMS. The reaction should proceed cleanly.

Data Comparison: Impact of Base Stoichiometry (Representative data based on standard amide coupling kinetics)

Reaction ConditionStarting MaterialBase EquivalentsYield (Isolated)Observation
A Amine Free Base1.5 eq DIPEA92%Fast kinetics, clean conversion.
B Amine HCl Salt3.0 eq DIPEA89%Comparable to Free Base; slight salt precipitation.
C Amine HCl Salt1.0 eq DIPEA < 10%FAILURE. Base consumed by HCl; no free amine available to react.
Protocol B: Desalting (Converting HCl to Free Base)

Context: When the reaction is sensitive to salts or requires strictly anhydrous conditions where ammonium salts are insoluble.

Workflow Diagram:

Desalting Start Start: Amine HCl Salt (Solid) Dissolve 1. Dissolve in Water Start->Dissolve Basify 2. Add 1M NaOH or Na2CO3 (Target pH > 10) Dissolve->Basify Extract 3. Extract with DCM or EtOAc (Free Base moves to Organic Layer) Basify->Extract Dry 4. Dry Organic Layer (MgSO4) & Concentrate Extract->Dry End Result: Amine Free Base (Oil/Solid) Dry->End

Figure 2: Standard extraction workflow for isolating the free base form from a hydrochloride salt.

Methodology:

  • Suspend the Amine HCl salt in water.

  • Add 1M NaOH dropwise until the solution is basic (pH > 10). Note: The solution often turns cloudy as the hydrophobic free base precipitates.

  • Extract 3x with Dichloromethane (DCM).

  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Storage Warning: Use immediately or store under Argon at -20°C. Free bases oxidize rapidly.

Part 4: Decision Matrix

Use this table to select the correct form for your specific application.

ScenarioRecommended FormRationale
Long-term Storage HCl Salt Prevents oxidation and absorbing water from air (hygroscopicity).
Reductive Amination Free Base (usually)Excess acid from HCl salt can inhibit hydride reducing agents (e.g.,

). If using HCl salt, buffer with Acetate.
Palladium Catalysis Free Base Halides (

) from the salt can poison Pd catalysts by coordinating to the metal center.
GMP Manufacturing HCl Salt Easier to crystallize to high purity; reproducible weight/stoichiometry.
SN2 Alkylation Free Base Avoids the need for massive excess of auxiliary base which can cause side reactions (E2 elimination).

References

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines: Mechanisms and Trends. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2016). Investigation of Solubility and Dissolution of a Free Base and Salt Forms.[2][3][4] Retrieved from [Link]

  • American Chemical Society (ACS). (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[5] Journal of Organic Chemistry.[6] Retrieved from [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.